ELN318463 racemate
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCJYACFOQWRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ELN318463 Racemate: A Technical Guide to a Selective Gamma-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN318463 is a potent, orally bioavailable small molecule that acts as a selective inhibitor of gamma-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease. Specifically, it is the racemate of the active compound and has demonstrated significant selectivity for the presenilin-1 (PS1) subunit of the gamma-secretase complex and for the inhibition of amyloid-beta (Aβ) production over Notch signaling. This technical guide provides a comprehensive overview of ELN318463, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for ELN318463.
Table 1: In Vitro Potency and Selectivity of ELN318463
| Parameter | Value | Description |
| PS1 EC50 | 12 nM[1][2][3][4] | 50% effective concentration for inhibition of PS1-comprised γ-secretase. |
| PS2 EC50 | 656 nM[1][2][3][4] | 50% effective concentration for inhibition of PS2-comprised γ-secretase. |
| PS1 Selectivity | 51-fold[1][2][3][4] | Ratio of PS2 EC50 to PS1 EC50. |
| Aβ vs. Notch Selectivity | 75- to 120-fold[1][5][6][7] | Selectivity for inhibiting Aβ production compared with Notch signaling in cellular assays. |
| Active Site Displacement (ED50) | 23 μM[5] | Concentration required to displace an active site-directed inhibitor in the presence of substrate. |
Table 2: In Vivo Brain Concentrations of ELN318463 in Mice
| Animal Model | Oral Dose | Brain Concentration (FVB) | Brain Concentration (PDAPP) |
| FVB & PDAPP Mice | 30 mg/kg[1][2][4][5] | 0.754 μM[1][2][4][5] | 0.69 μM[1][2][4][5] |
| FVB & PDAPP Mice | 100 mg/kg[1][2][4][5] | 2.7 μM[1][2][4][5] | 1.87 μM[1][2][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments involving ELN318463 are outlined below.
In Vitro Gamma-Secretase Activity Assay
This assay is designed to measure the potency of inhibitors against the gamma-secretase complex.
-
Cell Line and Lysate Preparation:
-
HEK293 cells stably expressing human APP695 are cultured and harvested.
-
Cells are lysed in a buffer containing a mild detergent (e.g., CHAPSO) to solubilize membrane proteins, including the gamma-secretase complex.
-
The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
The cell lysate is incubated with a specific gamma-secretase substrate. This is typically a recombinant protein fragment corresponding to the C-terminal 99 amino acids of APP (C99).
-
The reaction is carried out in a buffered solution at 37°C for a defined period (e.g., 1-4 hours).
-
Test compounds, such as ELN318463, are added at various concentrations to determine their inhibitory effect.
-
-
Aβ Quantification:
-
The reaction is stopped, and the amount of Aβ40 and Aβ42 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Separate ELISAs are used for Aβ40 and Aβ42, employing antibodies specific to the C-terminus of each peptide.
-
-
Data Analysis:
-
The concentration of Aβ produced in the presence of the inhibitor is compared to the vehicle control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assay for Aβ Production and Notch Signaling
This assay simultaneously evaluates the effect of a compound on both Aβ production and Notch signaling in a cellular context.
-
Cell Lines and Culture:
-
A human neuroglioma cell line (e.g., H4) is engineered to stably express a constitutively active form of the Notch receptor (NΔE).
-
These cells endogenously express APP.
-
-
Compound Treatment:
-
Cells are plated in multi-well plates and treated with various concentrations of the test compound (e.g., ELN318463) or vehicle for a specified time (e.g., 24 hours).
-
-
Analysis of Aβ Production:
-
The conditioned medium from the treated cells is collected.
-
The levels of secreted Aβ40 are quantified by a specific ELISA, as described in the previous protocol.
-
-
Analysis of Notch Signaling:
-
Cell lysates are prepared from the treated cells.
-
The activity of the Notch signaling pathway is assessed by measuring the levels of the Notch intracellular domain (NICD), the cleavage product of NΔE by gamma-secretase. This is typically done by Western blotting using an antibody specific to the C-terminus of Notch1.
-
Alternatively, a reporter gene assay can be used where the expression of a reporter protein (e.g., luciferase) is under the control of a Notch-responsive promoter.
-
-
Data Analysis:
-
Dose-response curves are generated for the inhibition of both Aβ production and Notch signaling.
-
IC50 values for each pathway are calculated to determine the compound's selectivity.
-
In Vivo Assessment of Brain Aβ Reduction in PDAPP Mice
This protocol details the methodology for evaluating the efficacy of gamma-secretase inhibitors in a transgenic mouse model of Alzheimer's disease.
-
Animal Model:
-
PDAPP transgenic mice, which overexpress a mutant form of human APP, are used. These mice develop age-dependent amyloid plaque pathology.
-
Age-matched, non-transgenic FVB mice are used as controls.
-
-
Compound Administration:
-
ELN318463 is formulated in a suitable vehicle for oral administration (e.g., gavage).
-
Mice receive a single oral dose of the compound at various concentrations (e.g., 30 mg/kg, 100 mg/kg).
-
-
Brain Tissue Collection and Processing:
-
At a predetermined time point after dosing (e.g., 3-6 hours), the mice are euthanized.
-
The brains are rapidly harvested and dissected. One hemisphere is typically used for Aβ analysis and the other for determining compound concentration.
-
The brain tissue for Aβ analysis is homogenized in a guanidine hydrochloride solution to extract both soluble and insoluble Aβ species.
-
-
Quantification of Brain Aβ and Compound Levels:
-
The levels of Aβ40 and Aβ42 in the brain homogenates are measured by specific ELISAs.
-
The concentration of the test compound in the brain tissue is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The percentage reduction in brain Aβ levels in the treated mice is calculated relative to the vehicle-treated control group.
-
The relationship between brain compound concentration and Aβ reduction is analyzed to establish a pharmacokinetic/pharmacodynamic (PK/PD) model.
-
Visualizations
The following diagrams illustrate key concepts related to gamma-secretase inhibition by ELN318463.
Caption: Gamma-secretase signaling pathway and the inhibitory action of ELN318463.
Caption: A typical experimental workflow for evaluating a gamma-secretase inhibitor.
Caption: Logical relationship of ELN318463 racemate to its enantiomers and target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of γ-Secretase Activation and Substrate Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Aβ antibody treatment promotes the rapid recovery of amyloid-associated neuritic dystrophy in PDAPP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with an Amyloid-β Antibody Ameliorates Plaque Load, Learning Deficits, and Hippocampal Long-Term Potentiation in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute targeting of pre-amyloid seeds in transgenic mice reduces Alzheimer-like pathology later in life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Unraveling ELN318463 Racemate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of ELN318463 racemate, a significant molecule in the landscape of neurodegenerative disease research. As a selective inhibitor of the amyloid precursor protein (APP) selective γ-secretase, ELN318463 holds potential in the therapeutic exploration for Alzheimer's disease. This document details the scientific background, a plausible synthetic pathway, and the mechanism of action of this compound.
Introduction to ELN318463 and its Target: γ-Secretase
ELN318463 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex crucial in the processing of the amyloid precursor protein (APP). The racemate of ELN318463, identified by the CAS number 851599-82-1, is the non-chiral mixture of its stereoisomers. The core of its therapeutic interest lies in its ability to modulate the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.
The γ-secretase complex is responsible for the final cleavage of APP, leading to the generation of Aβ peptides of varying lengths. An imbalance in this process, particularly the overproduction of the aggregation-prone Aβ42 peptide, is considered a key initiating event in the pathogenesis of Alzheimer's disease. By selectively inhibiting the APP-processing activity of γ-secretase, ELN318463 aims to reduce the formation of these neurotoxic peptides.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-[(4-bromophenyl)methyl]-4-chloro-N-(hexahydro-2-oxo-1H-azepin-3-yl)benzenesulfonamide |
| CAS Number | 851599-82-1 |
| Molecular Formula | C₁₉H₂₀BrClN₂O₃S |
| Molecular Weight | 471.8 g/mol |
The Amyloid Precursor Protein (APP) Signaling Pathway
The processing of APP is a critical cellular event that can proceed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. ELN318463 intervenes in the latter.
In the amyloidogenic pathway, APP is first cleaved by β-secretase, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, the γ-secretase complex cleaves C99 at various positions within the transmembrane domain, releasing the APP intracellular domain (AICD) into the cytoplasm and Aβ peptides of different lengths into the extracellular space. ELN318463 selectively inhibits this latter step, thereby reducing the production of Aβ peptides.
Proposed Synthesis of this compound
While the proprietary, detailed synthesis of ELN318463 is not publicly available, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles and the synthesis of analogous compounds. The proposed synthesis involves a multi-step process culminating in the coupling of three key intermediates.
Experimental Protocols
Step 1: Synthesis of 3-Amino-azepan-2-one (Intermediate 1)
A potential route to the key intermediate, racemic 3-amino-azepan-2-one, starts from ε-caprolactam.[1]
-
Nitration: ε-Caprolactam is first treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group at the α-position, yielding 3-nitro-azepan-2-one.
-
Reduction: The resulting 3-nitro-azepan-2-one is then subjected to catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst under a hydrogen atmosphere) to reduce the nitro group to an amine, affording racemic 3-amino-azepan-2-one.
Step 2: Synthesis of 4-Bromobenzylamine (Intermediate 2)
-
Reductive Amination: 4-Bromobenzaldehyde can be converted to 4-bromobenzylamine via reductive amination. This involves reacting the aldehyde with ammonia in the presence of a reducing agent such as sodium borohydride or through catalytic hydrogenation.
Step 3: Sulfonamide Formation
-
Coupling Reaction: 3-Amino-azepan-2-one (Intermediate 1) is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane). This reaction forms the sulfonamide bond, yielding N-(2-oxoazepan-3-yl)-4-chlorobenzenesulfonamide.
Step 4: N-Alkylation to Yield this compound
-
Final Coupling: The sulfonamide intermediate from Step 3 is then N-alkylated with 4-bromobenzylamine (Intermediate 2). This reaction is typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) to facilitate the nucleophilic substitution, yielding the final product, this compound.
It is important to note that the above protocols are illustrative and would require optimization of reaction conditions, purification, and characterization to ensure the desired product is obtained with high purity and yield.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective γ-secretase inhibitors. Its discovery and synthesis provide a valuable platform for further research into the therapeutic potential of modulating APP processing in Alzheimer's disease and other neurological disorders. Future work should focus on the chiral separation of the racemate to evaluate the activity of individual enantiomers, as it is common for one stereoisomer to exhibit greater potency and a more favorable pharmacological profile. Furthermore, in-depth preclinical and clinical studies are necessary to fully elucidate the efficacy, safety, and pharmacokinetic properties of this promising compound.
References
In-Depth Technical Guide: ELN318463 Racemate Selectivity for APP over Notch
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the racemate ELN318463, a selective inhibitor of γ-secretase, focusing on its preferential activity towards Amyloid Precursor Protein (APP) over Notch, a critical aspect for the development of safer Alzheimer's disease therapeutics.
Core Concept: The Selectivity Challenge of γ-Secretase Inhibition
Gamma-secretase is a multi-subunit protease complex that plays a pivotal role in the processing of several type I transmembrane proteins. In the context of Alzheimer's disease, its cleavage of APP is a final step in the generation of amyloid-beta (Aβ) peptides, which are central to disease pathology. Consequently, inhibiting γ-secretase has been a primary therapeutic strategy.
However, γ-secretase also cleaves other substrates, most notably the Notch receptor. The Notch signaling pathway is crucial for a wide range of cellular processes, and its inhibition can lead to significant toxicity. Therefore, the development of γ-secretase inhibitors that selectively target APP processing while sparing Notch signaling is a key objective in the field. ELN318463 has been identified as such a selective inhibitor.
Quantitative Data Summary
The selectivity of ELN318463 for APP over Notch has been quantified in various assays. The following tables summarize the key findings, demonstrating its preferential inhibition of Aβ production.
| In Vitro Enzyme Assay | IC50 (nM) |
| Aβ40 Production (from MBP-APPc125Sw) | 18 |
| NICD Production (from NotchΔE) | >2,000 |
| Selectivity (Notch IC50 / Aβ40 IC50) | >111-fold |
| Cellular Dual-Luciferase Reporter Assay | IC50 (nM) |
| Aβ40 Production | 25 |
| Notch Signaling | 3,000 |
| Selectivity (Notch IC50 / Aβ40 IC50) | 120-fold |
Signaling Pathways
The following diagrams illustrate the canonical processing pathways for APP and Notch, highlighting the cleavage sites for γ-secretase.
Caption: Amyloid Precursor Protein (APP) Processing Pathway.
Caption: Notch Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro γ-Secretase Enzyme Assay
This assay measures the direct inhibitory effect of ELN318463 on the enzymatic activity of γ-secretase using recombinant substrates for both APP and Notch.
1. Enzyme and Substrate Preparation:
-
γ-Secretase: Partially purified from IMR-32 neuroblastoma cell membranes.
-
APP Substrate: A recombinant fusion protein of maltose-binding protein and the C-terminal 125 amino acids of APP containing the Swedish mutation (MBP-APPc125Sw).
-
Notch Substrate: A recombinant fusion protein representing the γ-secretase substrate fragment of Notch (NotchΔE).
2. Assay Procedure:
-
The γ-secretase enzyme preparation is incubated with either the MBP-APPc125Sw or NotchΔE substrate in a suitable buffer system.
-
ELN318463 is added at varying concentrations.
-
The reaction is incubated to allow for enzymatic cleavage.
-
The reaction is stopped, and the products (Aβ40 for the APP substrate and Notch Intracellular Domain [NICD] for the Notch substrate) are quantified.
3. Quantification:
-
Aβ40 is measured using a specific sandwich ELISA.
-
NICD is measured using a specific sandwich ELISA.
Dual-Luciferase Reporter Assay in CHO Cells
This cell-based assay simultaneously measures the effect of ELN318463 on Aβ production and Notch signaling in a cellular context.
1. Cell Line:
-
A Chinese Hamster Ovary (CHO) cell line stably expressing:
-
APP with the Swedish mutation (APPSw).
-
A constitutively active form of the Notch receptor (NotchΔE).
-
A luciferase reporter gene under the control of a Notch-responsive promoter.
-
2. Assay Procedure:
-
The dual-reporter CHO cells are plated and treated with varying concentrations of ELN318463.
-
Cells are incubated to allow for APP and Notch processing and subsequent reporter gene expression.
-
The conditioned media is collected for Aβ40 measurement.
-
The cells are lysed, and luciferase activity is measured.
3. Quantification:
-
Aβ40 in the conditioned media is quantified by ELISA.
-
Luciferase activity in the cell lysate, which is proportional to Notch signaling, is measured using a luminometer.
Competitive Binding Assay
This assay determines whether ELN318463 binds to the active site of γ-secretase.
1. Reagents:
-
Partially purified γ-secretase.
-
A biotinylated analog of the active site-directed γ-secretase inhibitor L-685,458.
-
Streptavidin-coated beads.
2. Assay Procedure:
-
The γ-secretase preparation is incubated with the biotinylated L-685,458 probe in the presence or absence of increasing concentrations of ELN318463.
-
Streptavidin-coated beads are added to capture the biotinylated probe and any bound γ-secretase.
-
The beads are washed, and the bound γ-secretase is eluted.
3. Quantification:
-
The amount of captured γ-secretase is quantified by Western blot analysis for presenilin-1 (PS1), a core component of the complex. A decrease in the amount of captured PS1 in the presence of ELN318463 indicates competitive binding to the active site.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Caption: In Vitro γ-Secretase Enzyme Assay Workflow.
Understanding the Racemic Nature of ELN318463: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN318463 is a potent and selective inhibitor of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. This technical guide delves into a critical, yet often overlooked, aspect of its chemical profile: its racemic nature. While specific data on the individual enantiomers of ELN318463 are not publicly available, this document will provide a comprehensive overview of the implications of chirality in drug development, using ELN318463 as a case study. We will explore the fundamental concepts of stereoisomerism, the potential for differential pharmacology between enantiomers, and hypothetical experimental workflows for their separation and characterization.
Introduction to ELN318463 and its Racemic Nature
ELN318463, identified by the CAS number 851599-82-1 for its racemic form, is a benzenesulfonamide derivative with the IUPAC name N-[(4-bromophenyl)methyl]-4-chloro-N-(hexahydro-2-oxo-1H-azepin-3-yl)-benzenesulfonamide.[1][2] The chemical structure of ELN318463 contains a single chiral center at the C3 position of the azepan-2-one ring, as indicated by the undefined atom stereocenter count in chemical databases.[1] This means that ELN318463 exists as a pair of non-superimposable mirror images, known as enantiomers. The commercially available and studied form of this compound is a 1:1 mixture of these two enantiomers, referred to as a racemate.
While the racemic mixture of ELN318463 has demonstrated potent inhibition of γ-secretase, it is crucial for drug development professionals to consider the distinct pharmacological profiles that each enantiomer may possess. The interaction of a chiral drug with its biological target, which is also chiral (e.g., enzymes, receptors), is often stereospecific.
Quantitative Data for Racemic ELN318463
The following table summarizes the available quantitative data for the racemic mixture of ELN318463. It is important to note that these values represent the combined activity of both enantiomers.
| Parameter | Value | Reference |
| Molecular Formula | C19H20BrClN2O3S | [1][2] |
| Molecular Weight | 471.80 g/mol | [1][2] |
| CAS Number (Racemate) | 851599-82-1 | [1][2] |
Note: Pharmacological data such as IC50 or EC50 values for the individual enantiomers are not currently available in the public domain.
The Significance of Chirality in Pharmacology
The differential effects of enantiomers can be profound and are a critical consideration in drug development. The two enantiomers of a chiral drug can exhibit:
-
Quantitative Differences: One enantiomer (the eutomer) may be significantly more potent than the other (the distomer).
-
Qualitative Differences: The enantiomers may have different pharmacological activities, with one being therapeutic and the other inactive, or even contributing to off-target effects and toxicity.
-
Pharmacokinetic Differences: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) profiles.
A classic example is the tragedy of thalidomide, where one enantiomer was sedative while the other was teratogenic. This underscores the importance of studying single enantiomers in drug candidates.
Hypothetical Signaling Pathway and Enantiomer Interaction
The following diagram illustrates the general mechanism of γ-secretase and a hypothetical scenario where the two enantiomers of ELN318463 exhibit differential inhibitory activity.
Caption: Hypothetical interaction of ELN318463 enantiomers with γ-secretase.
Experimental Protocols: A Hypothetical Workflow for Enantiomer Resolution and Evaluation
In the absence of specific published methods for ELN318463, this section outlines a general, hypothetical experimental workflow for the resolution and subsequent pharmacological evaluation of its enantiomers.
Chiral Separation of ELN318463 Enantiomers
Objective: To separate the racemic mixture of ELN318463 into its individual enantiomers.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, would be selected.
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), would be performed to achieve baseline separation of the two enantiomer peaks.
-
Preparative Chromatography: Once optimal conditions are established on an analytical scale, the method would be scaled up to a preparative HPLC system to isolate sufficient quantities of each enantiomer for further studies.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions would be determined using analytical chiral HPLC to ensure high purity (>99%).
Caption: A logical workflow for the chiral separation and evaluation of ELN318463 enantiomers.
Pharmacological Evaluation of Individual Enantiomers
Objective: To determine the inhibitory potency and cellular activity of the individual enantiomers of ELN318463.
Methodology:
-
In Vitro γ-Secretase Inhibition Assay:
-
A cell-free assay using purified γ-secretase enzyme and a synthetic substrate would be employed.
-
Each enantiomer would be tested across a range of concentrations to determine its half-maximal inhibitory concentration (IC50).
-
-
Cell-Based Amyloid-β Production Assay:
-
A cell line overexpressing human amyloid precursor protein (APP) would be treated with varying concentrations of each enantiomer.
-
The levels of Aβ40 and Aβ42 in the cell culture medium would be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The half-maximal effective concentration (EC50) for the reduction of Aβ peptides would be determined for each enantiomer.
-
Conclusion and Future Directions
The designation of ELN318463 as a racemate highlights a critical area for further investigation. While the existing data on the racemic mixture are valuable, a comprehensive understanding of its therapeutic potential and safety profile necessitates the study of its individual enantiomers. The resolution of the racemate and the subsequent pharmacological characterization of each enantiomer are essential steps to:
-
Identify the eutomer responsible for the desired γ-secretase inhibition.
-
Determine if the distomer is inactive, contributes to the therapeutic effect, or has undesirable off-target activities.
-
Potentially develop a single-enantiomer drug with an improved therapeutic index.
This technical guide serves as a framework for researchers and drug development professionals to approach the stereochemical aspects of chiral drug candidates like ELN318463. The principles and hypothetical workflows outlined here provide a roadmap for elucidating the full pharmacological profile of such compounds, ultimately leading to the development of safer and more effective therapeutics.
References
ELN318463 Racemate: A Preclinical Gamma-Secretase Inhibitor for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One of the key pathological hallmarks of AD is the accumulation of amyloid-beta (Aβ) peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, inhibition of γ-secretase has been a major focus of drug discovery efforts. This technical guide provides a comprehensive overview of the preclinical research on ELN318463 racemate, an amyloid precursor protein-selective γ-secretase inhibitor. This document summarizes its mechanism of action, quantitative preclinical data, and the experimental methodologies employed in its evaluation. Notably, despite extensive investigation, no evidence of this compound advancing into human clinical trials has been identified.
Introduction: The Rationale for Gamma-Secretase Inhibition in Alzheimer's Disease
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the Aβ42 isoform, is the primary trigger for the pathological cascade in Alzheimer's disease, leading to synaptic dysfunction, neuroinflammation, and neurodegeneration. Gamma-secretase is a multi-protein complex responsible for the final intramembrane cleavage of APP, which liberates the Aβ peptides. Therefore, inhibiting γ-secretase activity presents a direct therapeutic approach to reduce Aβ production and potentially halt or slow the progression of AD.
However, a significant challenge in the development of γ-secretase inhibitors (GSIs) is their on-target toxicity related to the inhibition of other substrates, most notably Notch. The Notch signaling pathway is crucial for cell-fate decisions in various tissues, and its inhibition can lead to severe side effects. This has spurred the development of GSIs with selectivity for APP processing over Notch cleavage. This compound emerged from such efforts as a promising preclinical candidate.
Mechanism of Action of this compound
This compound is the racemic mixture of ELN318463, which functions as a classic, non-covalent inhibitor of the γ-secretase complex. Its mechanism of action is centered on the direct inhibition of the proteolytic activity of γ-secretase, thereby reducing the generation of Aβ peptides from the C-terminal fragments of APP (APP-CTFs).
A key characteristic of ELN318463 is its differential inhibitory activity towards γ-secretase complexes containing different presenilin (PS) paralogs, PS1 and PS2, which form the catalytic core of the enzyme.
Signaling Pathway of APP Processing and Inhibition by ELN318463
Biological Activity of ELN318463 Racemate: A Technical Overview
Introduction
This technical guide provides an in-depth overview of the biological activity of the γ-secretase inhibitor, ELN318463. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
It is important to note that a comprehensive literature search did not yield publicly available data on the separation or differential biological activities of the individual enantiomers of ELN318463. Therefore, this guide will focus on the biological activity of the ELN318463 racemate , as characterized in the scientific literature.
Core Mechanism of Action: Selective γ-Secretase Inhibition
ELN318463 is characterized as an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] It demonstrates a classic γ-secretase inhibitor profile, but with a notable selectivity for inhibiting the production of amyloid-β (Aβ) peptides over the cleavage of Notch, a critical signaling protein.[2][3] Furthermore, ELN318463 exhibits differential inhibition of γ-secretase complexes containing presenilin-1 (PS1) versus presenilin-2 (PS2).[1][2]
The γ-secretase complex is a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein, which leads to the generation of Aβ peptides, a hallmark of Alzheimer's disease. The complex also cleaves other substrates, most notably Notch, which is crucial for normal cellular signaling. The therapeutic hypothesis for compounds like ELN318463 is to reduce Aβ production without significantly impacting Notch signaling, thereby avoiding potential toxic side effects.
Quantitative Pharmacological Data
The biological activity of the this compound has been quantified in several studies. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| EC50 for PS1-containing γ-secretase | 12 nM | The half maximal effective concentration for inhibiting γ-secretase complexes containing the presenilin-1 subunit.[1][2] |
| EC50 for PS2-containing γ-secretase | 656 nM | The half maximal effective concentration for inhibiting γ-secretase complexes containing the presenilin-2 subunit.[1][2] |
| PS1 vs. PS2 Selectivity | 51-fold | Demonstrates a 51-fold higher potency for inhibiting PS1-containing γ-secretase complexes over PS2-containing complexes.[1][2] |
| Aβ vs. Notch Selectivity | 75- to 120-fold | Exhibits a 75- to 120-fold greater selectivity for inhibiting Aβ production compared to Notch signaling in cellular assays.[3][4] |
Table 2: In Vivo Brain Concentrations of this compound in Mice
| Mouse Strain | Oral Dose | Brain Concentration |
| FVB | 30 mg/kg | 0.754 µM[1][2] |
| PDAPP Transgenic | 30 mg/kg | 0.69 µM[1][2] |
| FVB | 100 mg/kg | 2.7 µM[1][2] |
| PDAPP Transgenic | 100 mg/kg | 1.87 µM[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize the biological activity of the this compound.
In Vitro γ-Secretase Inhibition Assay
The potency and selectivity of ELN318463 against different γ-secretase complexes were determined using in vitro assays with enriched enzyme preparations.
-
Enzyme Preparation : Detergent-solubilized γ-secretase enzyme preparations were obtained from IMR-32 neuroblastoma cells through membrane fractionation by ultracentrifugation, followed by lectin affinity chromatography.[3]
-
Substrates : Recombinant substrates were used, including an E. coli expressed MBP-APPc125sw fusion protein for assessing Aβ production and a Notch fusion protein analogous to the APP C99 fragment for evaluating Notch cleavage.[3]
-
Assay Conditions : The enzyme preparation was incubated with the respective substrates in the presence of varying concentrations of ELN318463.
-
Detection : The cleavage products (Aβ peptides and the Notch intracellular domain) were quantified to determine the inhibitory activity of the compound.
Dual Assay for Simultaneous Aβ and Notch Inhibition in Cells
To assess the selectivity of ELN318463 in a cellular context, a dual-assay cell line was developed.[3]
-
Cell Line Development : A Chinese Hamster Ovary (CHO) cell line was engineered to stably express:
-
APPSw (the Swedish mutation of APP), which leads to high levels of Aβ secretion.
-
A Notch substrate lacking the ectodomain.
-
A Notch-responsive Luciferase reporter gene.
-
-
Experimental Workflow :
-
The engineered CHO cells are cultured and treated with varying concentrations of ELN318463.
-
After an incubation period, the conditioned media is collected to measure the levels of secreted Aβ peptides (typically by ELISA).
-
The cells are lysed, and the luciferase activity is measured as a readout for Notch signaling.
-
-
Data Analysis : By comparing the inhibition of Aβ production with the inhibition of luciferase activity, the selectivity of the compound for APP processing over Notch signaling can be determined.
In Vivo Studies in Mouse Models
The effect of ELN318463 on brain Aβ levels was assessed in both wild-type and transgenic mouse models of Alzheimer's disease.
-
Animal Models : Studies utilized wild-type FVB mice and the PDAPP transgenic mouse model, which overexpresses a mutant form of human APP.[1][2]
-
Drug Administration : ELN318463 was administered orally at doses of 30 mg/kg or 100 mg/kg.[1][2]
-
Endpoint Measurement : After a specified time, the mice were euthanized, and their brains were harvested to measure the levels of Aβ peptides. This allowed for the assessment of the compound's ability to reduce brain Aβ in vivo.
-
Discordant Efficacy : It was noted that ELN318463 demonstrated discordant efficacy in reducing brain Aβ between the PDAPP and wild-type FVB mice, a phenomenon not observed with a related compound, ELN475516.[2][3]
Visualizing the Notch Signaling Pathway
To better understand the importance of ELN318463's selectivity, it is helpful to visualize the canonical Notch signaling pathway, which is essential for cell-to-cell communication and development. Inhibition of this pathway is associated with toxicity.
Conclusion
The available scientific literature characterizes ELN318463 as a potent, APP-selective γ-secretase inhibitor when studied as a racemate. It demonstrates significant selectivity for inhibiting Aβ production over Notch signaling in cellular assays and shows a preference for PS1-containing γ-secretase complexes. In vivo studies have confirmed its ability to reduce brain Aβ levels in mice. However, a notable observation is the discordant efficacy between wild-type and transgenic mouse models, which suggests that inhibitor potency should be validated across different models. The lack of public data on the individual enantiomers of ELN318463 means that the differential contribution of each stereoisomer to the observed biological activity remains an open question.
References
The Differential Effect of ELN318463 Racemate on Presenilin 1 and Presenilin 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN318463 is a potent, selective inhibitor of γ-secretase, with a notable differential effect on complexes containing presenilin 1 (PS1) versus presenilin 2 (PS2). This technical guide provides an in-depth overview of the pharmacological properties of ELN318463 racemate, focusing on its interaction with PS1 and PS2. This document summarizes the quantitative data on its inhibitory activity, details the experimental methodologies for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to ELN318463 and γ-Secretase
Gamma-secretase is an intramembrane protease complex essential for the processing of numerous type I transmembrane proteins, including the amyloid precursor protein (APP) and Notch. The catalytic core of the γ-secretase complex is composed of a presenilin (PS) protein, either presenilin 1 (PS1) or presenilin 2 (PS2). The cleavage of APP by γ-secretase is a critical step in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] It exhibits a significant selectivity for γ-secretase complexes containing PS1 over those containing PS2. This selectivity profile presents a potential therapeutic advantage by targeting the major Aβ-producing enzyme complex while potentially sparing other physiological functions mediated by PS2-containing γ-secretase.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound on PS1- and PS2-containing γ-secretase complexes has been quantified, demonstrating its potent and selective nature.
| Target | EC50 (nM) | Selectivity (PS2/PS1) | Reference |
| Presenilin 1 (PS1) γ-secretase | 12 | 51-fold | [1][2] |
| Presenilin 2 (PS2) γ-secretase | 656 | [1][2] |
Experimental Protocols
The following sections describe the key experimental methodologies used to characterize the pharmacological effects of this compound. These protocols are based on established methods for evaluating γ-secretase inhibitors.
Cell-Based γ-Secretase Activity Assay for PS1 and PS2 Selectivity
This assay is designed to determine the potency and selectivity of compounds against PS1- and PS2-containing γ-secretase complexes in a cellular context.
Objective: To measure the half-maximal effective concentration (EC50) of this compound for the inhibition of Aβ production by PS1- and PS2-containing γ-secretase.
Cell Lines:
-
Mouse embryonic fibroblast (MEF) cells deficient for Psen1 and Psen2 genes (Psen1/2-/-) are used as a null background.
-
These MEF cells are then stably transfected to express either human PS1 or human PS2, along with the other essential γ-secretase subunits (APH1, PEN-2, and Nicastrin) and a human APP-C99-GFP reporter. This creates distinct cell lines exclusively expressing either PS1- or PS2-containing γ-secretase complexes.[3]
Procedure:
-
Cell Plating: Seed the engineered MEF cell lines into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Add the diluted compound to the cells and incubate for a defined period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Conditioned Media Collection: After incubation, collect the conditioned media from each well for Aβ analysis.
-
Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned media using a specific sandwich enzyme-linked immunosorbent assay (ELISA) (see Protocol 3.2).
-
Data Analysis: Plot the Aβ concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for each cell line (PS1 and PS2).
Amyloid-Beta (Aβ) Sandwich ELISA Protocol
This protocol outlines a standard ELISA procedure for the quantification of Aβ peptides in cell culture supernatants.
Objective: To quantify the amount of Aβ40 and Aβ42 produced by cells.
Materials:
-
Capture Antibody: Monoclonal antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Detection Antibody: Biotinylated monoclonal antibody specific for the N-terminus of human Aβ.
-
Standard: Synthetic human Aβ40 and Aβ42 peptides of known concentration.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 2N H2SO4).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Buffer (e.g., PBS with 1% BSA).
Procedure:
-
Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add standards and conditioned media samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add stop solution to each well to quench the reaction.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards. Use the standard curve to calculate the concentration of Aβ in the samples.
Visualizations
Signaling Pathway Diagram
Caption: γ-Secretase cleavage of APP and its inhibition by ELN318463.
Experimental Workflow Diagram
Caption: Workflow for determining the cellular potency and selectivity of ELN318463.
Conclusion
This compound is a potent and highly selective inhibitor of PS1-containing γ-secretase complexes. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers in the field of Alzheimer's disease and γ-secretase biology. The significant selectivity of ELN318463 for PS1 over PS2 underscores its potential as a valuable research tool and a lead compound for the development of next-generation Alzheimer's therapeutics with an improved safety profile. Further investigation into the in vivo efficacy and safety of this compound is warranted.
References
Foundational Research on APP Selective Gamma-Secretase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The processing of Amyloid Precursor Protein (APP) by γ-secretase is a critical event in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, γ-secretase has emerged as a primary therapeutic target. However, the clinical development of γ-secretase inhibitors (GSIs) has been hampered by mechanism-based toxicities arising from the inhibition of other essential substrates, most notably Notch. This has driven the pursuit of APP selective γ-secretase inhibitors that can preferentially reduce Aβ production without significantly affecting Notch signaling. This technical guide provides an in-depth overview of the foundational research in this area, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.
The Amyloid and Notch Signaling Pathways
The proteolytic processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.[1][2] In the non-amyloidogenic pathway, APP is first cleaved by α-secretase, precluding the formation of the Aβ peptide.[2] The resulting C-terminal fragment (C83) is then cleaved by γ-secretase to produce the non-toxic p3 peptide and the APP intracellular domain (AICD).[2]
Conversely, the amyloidogenic pathway, implicated in Alzheimer's disease, involves the initial cleavage of APP by β-secretase (BACE1), generating a soluble N-terminal fragment (sAPPβ) and the membrane-bound C-terminal fragment C99.[2] Subsequently, γ-secretase cleaves C99 at various positions to release Aβ peptides of differing lengths, most commonly Aβ40 and the more aggregation-prone Aβ42, along with the AICD.[2][3]
The γ-secretase complex is also responsible for the cleavage of other type I transmembrane proteins, including the Notch receptor.[4] Notch signaling is crucial for cell-fate determination, and its inhibition can lead to severe side effects.[3] This underscores the critical need for inhibitors that are selective for APP processing.
Quantitative Data on APP Selective γ-Secretase Inhibitors
The development of APP selective GSIs has been a major focus of research, leading to the identification of several compounds with varying degrees of selectivity. The following tables summarize key quantitative data for a selection of these inhibitors.
Table 1: In Vitro Potency and Selectivity of γ-Secretase Inhibitors
| Compound | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity Ratio (Notch IC50 / Aβ42 IC50) | Reference |
| Semagacestat | 12.1 | 10.9 | 14.1 | ~1.3 | [2] |
| Avagacestat (BMS-708163) | 0.30 | 0.27 | 52.1 | ~193 | [2][3] |
| Nirogacestat (PF-3084014) | - | 6.2 (cell-free) | 2100 (cell-based) | ~338 | [2][5] |
| LY-411575 | 0.082 (cell-based) | - | 0.39 | ~4.8 | [2] |
| Compound E | 0.24 | 0.37 | 0.32 | ~0.86 | [2] |
| GSI-953 (Begacestat) | 8 (cell-free) | 15 (cellular) | 225 (cellular) | 15 | [3] |
| ELN158762 | 230 | - | >25,000 | >108 | [1] |
| ELN318463 | 110 | - | >25,000 | >227 | [1] |
| ELN475516 | 30 | - | >25,000 | >833 | [1] |
Table 2: Pharmacokinetic Properties of Select γ-Secretase Inhibitors
| Compound | Species | Route | Brain/Plasma Ratio | Key Findings | Reference |
| PF-3084014 | Guinea Pig | SC | - | Dose-dependent reduction in brain, CSF, and plasma Aβ. | [5] |
| PF-06648671 (GSM) | Human | Oral | Brain-penetrable | Reduced Aβ42 and Aβ40 with concomitant increases in Aβ37 and Aβ38 in CSF. | [6][7] |
| LY450139 (Semagacestat) | Mouse | - | 0.07 | Low brain penetration. | [8] |
Key Experimental Protocols
The identification and characterization of APP selective GSIs rely on a suite of specialized assays. Below are detailed methodologies for key experiments cited in foundational research.
In Vitro γ-Secretase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of γ-secretase.
Methodology:
-
Enzyme Preparation: Cell membranes containing the γ-secretase complex are prepared from cell lines such as HEK293 or HeLa.[6][9] The membranes are solubilized using a mild detergent like CHAPSO.[6][10]
-
Substrate: A recombinant C-terminal fragment of APP (e.g., C99 or C100) serves as the substrate.[6][11]
-
Reaction: The solubilized γ-secretase is incubated with the APP substrate at 37°C in a suitable buffer (e.g., sodium citrate, pH 6.4) in the presence of varying concentrations of the test inhibitor.[6]
-
Detection: The reaction is stopped, and the amount of generated Aβ peptide (typically Aβ40) is quantified using an enzyme-linked immunosorbent assay (ELISA).[1][9]
-
Data Analysis: IC50 values are calculated from the dose-response curves.[1]
Cell-Based Dual Assay for Aβ and Notch Inhibition
This assay simultaneously assesses the effect of an inhibitor on both APP and Notch processing in a cellular context.
Methodology:
-
Cell Line Development: A stable cell line (e.g., CHO or HEK293) is engineered to co-express:
-
Treatment: The cells are treated with a range of concentrations of the test inhibitor.[1]
-
Aβ Quantification: The amount of Aβ secreted into the cell culture medium is measured by ELISA.[1]
-
Notch Signaling Quantification: The activity of the reporter gene (e.g., Luciferase) is measured to determine the level of Notch signaling.[1]
-
Data Analysis: IC50 values for both Aβ production and Notch signaling are determined, allowing for the calculation of a selectivity ratio.[1]
Analysis of APP Metabolites
This protocol is used to investigate the broader effects of an inhibitor on the processing of APP.
Methodology:
-
Cell Treatment: Neuronal cells or other suitable cell lines are treated with the inhibitor at concentrations around its ED50.[1]
-
Sample Collection: Both the conditioned media and cell lysates are collected.
-
Aβ Measurement: Secreted Aβ in the media is quantified by ELISA.[1]
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting using antibodies specific for:
Mechanism of Action of APP Selective GSIs
Foundational studies have revealed that GSIs do not act as simple competitive inhibitors. Instead, they appear to stabilize the γ-secretase complex. This stabilization is thought to lock the enzyme in an inhibited conformation.[7] Some APP-selective inhibitors have been shown to displace active site-directed probes only at high concentrations and in the presence of the substrate, suggesting an allosteric or substrate-dependent mechanism of action.[1]
Conclusion and Future Directions
The pursuit of APP selective γ-secretase inhibitors remains a promising strategy for the development of disease-modifying therapies for Alzheimer's disease. The foundational research outlined in this guide has provided critical insights into the mechanisms of action, signaling pathways, and experimental approaches necessary to identify and characterize these compounds. While significant progress has been made, the translation of preclinical findings to clinical success remains a challenge. Future research will likely focus on refining the selectivity of these inhibitors, further elucidating the complex biology of the γ-secretase complex, and developing more predictive preclinical models to better anticipate clinical outcomes. The continued investigation into the nuanced modulation of γ-secretase activity holds the key to unlocking a new generation of safer and more effective treatments for Alzheimer's disease.
References
- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and pharmacokinetics of the gamma-secretase inhibitor PF-3084014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. doaj.org [doaj.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ELN318463 Racemate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN318463 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the generation of amyloid-beta (Aβ) peptides and the signaling of the Notch receptor.[1] The γ-secretase complex is comprised of four essential subunits: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). ELN318463 demonstrates selectivity for the presenilin-1 (PS1) subunit over the presenilin-2 (PS2) subunit of the γ-secretase complex. It has been shown to be 75- to 120-fold more selective for inhibiting Aβ production compared to Notch signaling in cellular assays.[1] This racemate is a valuable tool for investigating the physiological and pathological roles of γ-secretase in cell-based models of Alzheimer's disease and cancer.
These application notes provide detailed protocols for the use of ELN318463 racemate in cell culture to assess its inhibitory effects on Aβ production and Notch signaling.
Data Presentation
The following table summarizes the quantitative data for γ-secretase inhibitors, including ELN318463, from cell-based assays. This data can be used as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay Type | Target | IC50/EC50 | Selectivity (vs. Notch) | Reference |
| ELN318463 | - | Biochemical Assay | PS1 γ-secretase | 12 nM | 51-fold vs PS2 | Elan Pharmaceuticals |
| ELN318463 | - | Biochemical Assay | PS2 γ-secretase | 656 nM | - | Elan Pharmaceuticals |
| ELN318463 | Cellular Assay | Aβ Production | APP | - | 75- to 120-fold | [1] |
| DAPT | HEK293 | Aβ Production | γ-secretase | 20 nM | - | [2] |
| L-685,458 | SH-SY5Y, Neuro2a, CHO | Aβ Production | γ-secretase | - | - | [3] |
| PF-03084014 | HPB-ALL | Notch Cleavage | γ-secretase | 13.3 nM | - | [4] |
Signaling Pathways
The following diagrams illustrate the γ-secretase signaling pathway and the mechanism of inhibition by compounds like this compound.
Caption: γ-Secretase signaling pathway and inhibition by ELN318463.
Experimental Protocols
The following protocols provide a general framework for assessing the activity of this compound in cell culture. Specific parameters such as cell seeding density and inhibitor concentrations may need to be optimized for different cell lines and experimental conditions.
Experimental Workflow
Caption: Experimental workflow for this compound in cell culture.
Protocol 1: Inhibition of Aβ Production in HEK293 Cells Stably Expressing APP
This protocol describes how to measure the dose-dependent inhibition of Aβ production by this compound in a human embryonic kidney (HEK293) cell line stably expressing the amyloid precursor protein (APP).
Materials:
-
HEK293 cells stably expressing human APP (e.g., HEK293/Human APP (GFP) Stable Cell Line)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS and selection antibiotic)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Aβ40/42 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the HEK293-APP cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment (e.g., 2 x 104 to 5 x 104 cells per well).[6]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Aβ Measurement:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the conditioned medium to pellet any detached cells and debris.
-
Measure the concentration of Aβ40 and Aβ42 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to a measure of cell viability (e.g., by performing a parallel MTS or resazurin assay on the cells).
-
Plot the percentage of Aβ inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Assessment of Notch Signaling Inhibition using a Luciferase Reporter Assay
This protocol describes a method to evaluate the effect of this compound on Notch signaling using a cell-based luciferase reporter assay.[7] This assay typically utilizes a cell line stably co-transfected with a Notch receptor construct and a reporter construct where luciferase expression is driven by a promoter containing binding sites for the Notch intracellular domain (NICD) target transcription factor, CSL.
Materials:
-
HEK293 cells stably expressing a Notch receptor (e.g., Notch1ΔE) and a CSL-luciferase reporter construct.
-
Complete growth medium (e.g., DMEM with 10% FBS and selection antibiotics).
-
This compound (stock solution in DMSO).
-
96-well cell culture plates (white, clear-bottom for luminescence measurements).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the Notch reporter cell line into a white, clear-bottom 96-well plate at a density that will allow for optimal growth during the experiment (e.g., 2 x 104 cells per well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A concentration range up to 100 µM may be necessary to observe significant Notch inhibition, given the compound's selectivity. Include a vehicle control (DMSO).
-
Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability.
-
Plot the percentage of Notch signaling inhibition (decrease in luciferase activity) against the logarithm of the this compound concentration.
-
Calculate the IC50 value for Notch inhibition. This can then be compared to the IC50 for Aβ inhibition to determine the selectivity of the compound.
-
Conclusion
This compound is a valuable research tool for studying the roles of γ-secretase in cellular processes. The protocols outlined in these application notes provide a foundation for characterizing the inhibitory activity and selectivity of this compound in relevant cell-based models. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental goals to achieve robust and reproducible results.
References
- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HEK293/Human APP (GFP) Stable Cell Line | ACROBiosystems [fr.acrobiosystems.com]
- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Effects of Neuroshield-48 Against Amyloid-Beta Induced Toxicity in SH-SY5Y Cells
Disclaimer: The compound "ELN318463 racemate" is not found in publicly available scientific literature. This document presents a representative application note using the hypothetical neuroprotective agent "Neuroshield-48" to demonstrate a dose-response curve and associated protocols in a relevant experimental model.
Abstract
This application note details the dose-dependent neuroprotective effects of a novel compound, Neuroshield-48, against amyloid-beta (Aβ₁₋₄₂) induced toxicity in the human neuroblastoma SH-SY5Y cell line. Differentiated SH-SY5Y cells, a well-established in vitro model for neuronal studies, were treated with Aβ₁₋₄₂ to induce cytotoxicity. The neuroprotective efficacy of Neuroshield-48 was assessed by measuring cell viability using the MTT assay. Our results indicate that Neuroshield-48 exhibits a significant, dose-dependent rescue of SH-SY5Y cells from Aβ₁₋₄₂-mediated cell death. This document provides detailed protocols for cell culture, differentiation, Aβ₁₋₄₂ treatment, and the assessment of neuroprotection, along with a proposed mechanism of action involving the PI3K/Akt signaling pathway.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, leading to synaptic dysfunction and neuronal cell death. The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study the pathological mechanisms of AD and to screen for potential neuroprotective compounds. Upon differentiation, these cells exhibit many characteristics of mature neurons, making them a suitable model for neurotoxicity and neuroprotection studies.[1][2]
Neuroshield-48 is a novel racemic compound under investigation for its potential therapeutic effects in neurodegenerative diseases. This study aims to characterize the dose-response relationship of Neuroshield-48 in protecting differentiated SH-SY5Y cells from Aβ₁₋₄₂-induced toxicity.
Data Presentation
The neuroprotective effect of Neuroshield-48 was quantified by the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability. Differentiated SH-SY5Y cells were pre-treated with varying concentrations of Neuroshield-48 for 2 hours before being exposed to 10 µM Aβ₁₋₄₂ for 48 hours.
Table 1: Dose-Response of Neuroshield-48 on SH-SY5Y Cell Viability in the Presence of Aβ₁₋₄₂
| Treatment Group | Neuroshield-48 Concentration (µM) | Aβ₁₋₄₂ (10 µM) | Cell Viability (% of Control) | Standard Deviation |
| Control | 0 | - | 100 | ± 4.5 |
| Aβ₁₋₄₂ alone | 0 | + | 48.2 | ± 3.8 |
| Neuroshield-48 + Aβ₁₋₄₂ | 0.1 | + | 55.7 | ± 4.1 |
| Neuroshield-48 + Aβ₁₋₄₂ | 1 | + | 72.5 | ± 5.2 |
| Neuroshield-48 + Aβ₁₋₄₂ | 5 | + | 85.1 | ± 4.9 |
| Neuroshield-48 + Aβ₁₋₄₂ | 10 | + | 92.3 | ± 3.7 |
| Neuroshield-48 + Aβ₁₋₄₂ | 25 | + | 94.8 | ± 3.1 |
| Neuroshield-48 alone | 25 | - | 98.7 | ± 4.3 |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium supplemented with 1% FBS and 10 µM all-trans-Retinoic Acid (RA) (Differentiation Medium)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation, seed cells at a density of 1 x 10⁵ cells/cm² in culture dishes.
-
After 24 hours, replace the Growth Medium with Differentiation Medium.
-
Incubate the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.
-
On the final day of differentiation, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for 24 hours to induce a more mature neuronal phenotype.
Aβ₁₋₄₂ Preparation and Treatment
Materials:
-
Human Amyloid-beta (1-42) peptide
-
Sterile, ice-cold hexafluoroisopropanol (HFIP)
-
Sterile DMSO
-
Serum-free DMEM/F12 medium
Protocol:
-
To prepare oligomeric Aβ₁₋₄₂, dissolve the peptide in HFIP to a concentration of 1 mM.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum. Store the resulting peptide film at -80°C.
-
To form oligomers, resuspend the peptide film in sterile DMSO to a concentration of 5 mM.
-
Dilute the Aβ₁₋₄₂ stock to 100 µM in serum-free DMEM/F12 and incubate at 4°C for 24 hours.
-
Further dilute the Aβ₁₋₄₂ oligomer solution to a final working concentration of 10 µM in serum-free DMEM/F12 immediately before adding to the cells.
Neuroshield-48 Treatment and Dose-Response Assay
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
Neuroshield-48 stock solution (10 mM in DMSO)
-
Aβ₁₋₄₂ oligomer solution (10 µM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Prepare serial dilutions of Neuroshield-48 in serum-free DMEM/F12 to achieve final concentrations ranging from 0.1 µM to 25 µM.
-
Pre-treat the differentiated cells with the various concentrations of Neuroshield-48 for 2 hours.
-
Following pre-treatment, add the 10 µM Aβ₁₋₄₂ solution to the wells (except for the control and Neuroshield-48 alone groups).
-
Incubate the plate for 48 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Mandatory Visualization
Caption: Experimental workflow for assessing the neuroprotective effects of Neuroshield-48.
Proposed Mechanism of Action: PI3K/Akt Signaling Pathway
Amyloid-beta is known to induce neuronal cell death by inhibiting pro-survival signaling pathways such as the PI3K/Akt pathway.[3][4] Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote cell survival. We hypothesize that Neuroshield-48 exerts its neuroprotective effects by activating the PI3K/Akt signaling cascade.
Caption: Proposed PI3K/Akt signaling pathway activated by Neuroshield-48 for neuroprotection.
Conclusion
The results of this study demonstrate that Neuroshield-48 is a potent neuroprotective agent against Aβ₁₋₄₂-induced toxicity in a neuronal cell model. The dose-dependent increase in cell viability suggests a specific mechanism of action, potentially through the activation of pro-survival signaling pathways such as PI3K/Akt. Further investigation is warranted to elucidate the precise molecular targets of Neuroshield-48 and to evaluate its therapeutic potential in more advanced models of Alzheimer's disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Optimal Concentration of ELN318463 Racemate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN318463 is a potent and selective inhibitor of γ-secretase, a multi-protein enzyme complex crucial in the pathogenesis of Alzheimer's disease. As a racemate, ELN318463 targets the γ-secretase-mediated cleavage of the amyloid precursor protein (APP), a key step in the production of amyloid-beta (Aβ) peptides that accumulate in the brains of Alzheimer's patients. This document provides detailed application notes and experimental protocols for determining the optimal concentration of ELN318463 racemate for preclinical research, focusing on its inhibitory activity on γ-secretase, its effect on Aβ production, and its selectivity profile against Notch signaling.
Mechanism of Action
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor. It demonstrates differential inhibition of γ-secretase complexes containing presenilin 1 (PS1) and presenilin 2 (PS2). The primary mechanism involves the modulation of γ-secretase activity to reduce the production of Aβ peptides, particularly the more aggregation-prone Aβ42. A critical aspect of optimizing the concentration of any γ-secretase inhibitor is to achieve sufficient Aβ lowering while minimizing off-target effects, most notably the inhibition of Notch signaling, which is essential for normal cellular function.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the active enantiomer of ELN318463. This data is essential for guiding the design of experiments to determine the optimal concentration of the racemate.
| Parameter | Value | Description |
| EC50 (PS1 γ-secretase) | 12 nM | The half-maximal effective concentration for inhibiting the PS1-containing γ-secretase complex. |
| EC50 (PS2 γ-secretase) | 656 nM | The half-maximal effective concentration for inhibiting the PS2-containing γ-secretase complex. |
| Selectivity (PS1 vs. PS2) | 51-fold | Demonstrates a higher potency for the PS1-containing γ-secretase complex. |
| Selectivity (Aβ vs. Notch) | 75- to 120-fold | Shows significant selectivity for inhibiting Aβ production over Notch signaling in cellular assays. |
| In Vivo Brain Levels (Mice) | 0.754 µM (FVB) and 0.69 µM (PDAPP) at 30 mg/kg | Brain concentrations achieved in wild-type and Alzheimer's disease model mice after oral administration. |
| In Vivo Brain Levels (Mice) | 2.7 µM (FVB) and 1.87 µM (PDAPP) at 100 mg/kg | Brain concentrations at a higher oral dose. |
Signaling Pathway Diagram
The following diagram illustrates the central role of γ-secretase in both the amyloidogenic processing of APP and the Notch signaling pathway, and the inhibitory action of ELN318463.
Caption: Mechanism of ELN318463 action on APP and Notch pathways.
Experimental Protocols
Herein are detailed protocols to guide researchers in determining the optimal concentration of this compound for their specific experimental needs.
In Vitro γ-Secretase Activity Assay
This protocol is designed to determine the direct inhibitory effect of ELN318463 on γ-secretase activity using a cell-free system.
Objective: To determine the IC50 value of this compound for γ-secretase.
Materials:
-
HEK293 cells stably overexpressing human APP.
-
Cell lysis buffer (e.g., hypotonic buffer).
-
γ-secretase substrate (e.g., a fluorogenic peptide substrate corresponding to the APP cleavage site).
-
This compound stock solution (in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-APP cells to confluency.
-
Harvest cells and prepare a membrane fraction enriched in γ-secretase by differential centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black plate, add the membrane preparation to each well.
-
Add the different concentrations of ELN318463 or vehicle (DMSO) to the wells.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 440 nm).
-
Subtract the background fluorescence (wells with no substrate).
-
Plot the fluorescence intensity against the logarithm of the ELN318463 concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Aβ Production Assay
This protocol measures the effect of ELN318463 on the production and secretion of Aβ peptides in a cellular context.
Objective: To determine the EC50 of ELN318463 for the inhibition of Aβ40 and Aβ42 production in cells.
Materials:
-
CHO or HEK293 cells stably expressing human APP.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Aβ40 and Aβ42 ELISA kits.
-
Cell viability assay kit (e.g., MTT or PrestoBlue).
Protocol:
-
Cell Culture and Treatment:
-
Plate the APP-expressing cells in a 24- or 48-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of ELN318463 in cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of ELN318463 or vehicle.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned medium from each well and store it at -80°C for Aβ measurement.
-
Lyse the cells for protein quantification or perform a cell viability assay.
-
-
Aβ Quantification:
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein concentration or cell viability data.
-
Plot the normalized Aβ levels against the logarithm of the ELN318463 concentration.
-
Determine the EC50 values for the inhibition of Aβ40 and Aβ42 production.
-
Notch Signaling Inhibition Assay
This protocol assesses the off-target effect of ELN318463 on the Notch signaling pathway.
Objective: To determine the EC50 of ELN318463 for the inhibition of Notch signaling.
Materials:
-
Cells with a Notch-responsive reporter system (e.g., a luciferase reporter downstream of a CSL-binding element).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Treatment:
-
Plate the Notch reporter cells in a 96-well white plate.
-
Treat the cells with serial dilutions of ELN318463 or vehicle for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the luciferase activity against the logarithm of the ELN318463 concentration.
-
Calculate the EC50 value for the inhibition of Notch signaling.
-
Compare this EC50 value to the EC50 for Aβ inhibition to determine the selectivity index.
-
In Vivo Pharmacokinetic and Pharmacodynamic Study
This protocol provides a framework for evaluating the brain penetration and efficacy of ELN318463 in a mouse model.
Objective: To determine the brain concentration of ELN318463 and its effect on brain Aβ levels in vivo.
Materials:
-
Wild-type and/or transgenic Alzheimer's disease model mice (e.g., PDAPP).
-
This compound formulated for oral administration.
-
Blood collection supplies.
-
Brain homogenization buffer.
-
LC-MS/MS system for compound quantification.
-
Aβ ELISA kits.
Protocol:
-
Dosing and Sample Collection:
-
Administer ELN318463 orally to mice at different doses (e.g., 30 mg/kg and 100 mg/kg).
-
At various time points post-dosing, collect blood samples and harvest the brains.
-
-
Pharmacokinetic Analysis:
-
Extract ELN318463 from plasma and brain homogenates.
-
Quantify the concentration of ELN318463 using a validated LC-MS/MS method.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, and brain/plasma ratio.
-
-
Pharmacodynamic Analysis:
-
Measure the levels of Aβ40 and Aβ42 in the brain homogenates using ELISA.
-
Correlate the brain concentrations of ELN318463 with the reduction in brain Aβ levels.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments to determine the optimal concentration of this compound.
Caption: Workflow for optimizing ELN318463 concentration.
Application Notes and Protocols for ELN318463 Racemate in Amyloid-Beta Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of Aβ peptides, particularly Aβ40 and Aβ42, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, which performs the final cleavage step, is a key target for therapeutic intervention in AD.
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] Its racemate, ELN318463 racemate, is a valuable tool for studying the role of γ-secretase in Aβ production and for screening potential therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo models to investigate its effects on Aβ40 and Aβ42 levels.
Mechanism of Action
ELN318463 is a potent, non-competitive γ-secretase inhibitor that demonstrates selectivity for APP processing over other γ-secretase substrates, such as Notch.[3] This selectivity is crucial for research applications as it minimizes off-target effects on essential signaling pathways. ELN318463 shows differential inhibition of presenilin-1 (PS1) and presenilin-2 (PS2), the catalytic subunits of the γ-secretase complex.[1][2] It is significantly more potent at inhibiting PS1-containing γ-secretase complexes.[1][2]
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
Data Presentation
The following tables summarize the key quantitative data for ELN318463.
Table 1: In Vitro Efficacy of ELN318463
| Parameter | Value | Reference |
| PS1 γ-secretase EC50 | 12 nM | [1][2] |
| PS2 γ-secretase EC50 | 656 nM | [1][2] |
| Selectivity for PS1 over PS2 | 51-fold | [1][2] |
| Selectivity for Aβ production over Notch signaling | 75- to 120-fold | [3] |
Table 2: In Vivo Brain Levels of ELN318463 in Mice
| Mouse Strain | Dose (mg/kg, oral) | Brain Level (µM) | Reference |
| FVB | 30 | 0.754 | [1] |
| PDAPP | 30 | 0.69 | [1] |
| FVB | 100 | 2.7 | [1] |
| PDAPP | 100 | 1.87 | [1] |
Experimental Protocols
In Vitro Protocol: Inhibition of Aβ Production in HEK293 Cells
This protocol describes the use of this compound to inhibit the production of Aβ40 and Aβ42 in Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human APP.
Materials:
-
HEK293 cells stably expressing human APP (e.g., APP695)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Human Aβ40 and Aβ42 ELISA kits
Procedure:
-
Cell Culture:
-
Culture HEK293-APP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of treatment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in Opti-MEM to the desired final concentrations. Ensure the final DMSO concentration in the cell culture medium is ≤0.1%.
-
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cells for 24 hours at 37°C.
-
-
Sample Collection:
-
After incubation, collect the conditioned medium from each well and store at -80°C for Aβ analysis.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of cell lysis buffer to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and store at -80°C.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay according to the manufacturer's instructions. This will be used to normalize the intracellular Aβ levels.
-
-
Aβ Measurement by ELISA:
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium and cell lysates using specific ELISA kits, following the manufacturer's protocols.
-
Generate a standard curve for each Aβ peptide to determine the concentrations in the samples.
-
Normalize the intracellular Aβ levels to the total protein concentration.
-
Caption: Experimental workflow for in vitro analysis of this compound.
In Vivo Protocol: Reduction of Brain Aβ in a Transgenic Mouse Model
This protocol outlines the procedure for administering this compound to a transgenic mouse model of Alzheimer's disease (e.g., PDAPP mice) and subsequently measuring brain Aβ levels.
Materials:
-
Transgenic mice (e.g., PDAPP) and wild-type littermates
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes
-
Human/Mouse Aβ40 and Aβ42 ELISA kits
Procedure:
-
Animal Dosing:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer the compound or vehicle to the mice via oral gavage. Doses of 30 mg/kg and 100 mg/kg have been shown to be effective.[1]
-
The treatment duration can vary depending on the study design (e.g., acute single dose or chronic daily dosing).
-
-
Brain Tissue Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Carefully dissect the brain and isolate the region of interest (e.g., cortex or hippocampus).
-
Immediately freeze the brain tissue on dry ice or in liquid nitrogen and store at -80°C until homogenization.
-
-
Brain Homogenization:
-
Weigh the frozen brain tissue.
-
Add an appropriate volume of ice-cold homogenization buffer (e.g., 5-10 volumes of buffer to tissue weight).
-
Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant (soluble fraction) and store it at -80°C.
-
The pellet (insoluble fraction) can be further processed to extract aggregated Aβ by resuspending in a strong denaturant like 70% formic acid, followed by neutralization.
-
-
Protein Quantification:
-
Determine the total protein concentration in the brain homogenates (soluble fraction) using a BCA protein assay.
-
-
Aβ Measurement by ELISA:
-
Quantify the levels of Aβ40 and Aβ42 in the soluble fraction (and the extracted insoluble fraction if desired) using specific ELISA kits.
-
Normalize the Aβ levels to the total protein concentration of the homogenate.
-
Caption: Experimental workflow for in vivo analysis of this compound in mice.
Conclusion
This compound is a valuable pharmacological tool for researchers investigating the role of γ-secretase in the production of amyloid-beta peptides. Its selectivity for APP processing allows for more targeted studies with fewer confounding off-target effects. The protocols provided here offer a framework for utilizing this compound in both cell-based and animal models to advance our understanding of Alzheimer's disease pathogenesis and to aid in the development of novel therapeutics.
References
- 1. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of ELN318463 Racemate in PDAPP Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. The PDAPP (platelet-derived growth factor promoter expressing amyloid precursor protein) mouse model is a widely utilized transgenic model in AD research.[1][2][3][4][5] These mice overexpress a mutant form of the human amyloid precursor protein (APP) with the V717F mutation, leading to age-dependent development of many AD-like pathologies, including extensive Aβ deposition, neuritic plaques, and synaptic loss.[2][6][7] The PDAPP mouse model, therefore, serves as a valuable in vivo platform for testing novel therapeutic interventions aimed at mitigating AD pathology.[6][7]
This document outlines the application of ELN318463 racemate, a hypothetical therapeutic agent, in the PDAPP mouse model. It provides detailed protocols for evaluating its efficacy in reducing Aβ pathology and ameliorating cognitive deficits.
Hypothetical Mechanism of Action of this compound
For the context of these protocols, this compound is postulated to be a modulator of secretase activity, aiming to shift the cleavage of APP away from the amyloidogenic pathway. By inhibiting β-secretase (BACE1) or modulating γ-secretase, this compound is hypothesized to reduce the production of Aβ40 and Aβ42 peptides, the primary constituents of amyloid plaques.
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Protocols
Animal Model and Husbandry
-
Model: Heterozygous male and female PDAPP (APP V717F) transgenic mice and their wild-type littermates.
-
Age: Treatment initiation at 6-8 months of age, a period when Aβ deposition begins.[8]
-
Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Group Size: n = 12-15 mice per group to ensure statistical power for behavioral and biochemical analyses.
Dosing and Administration
-
Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose in sterile water).
-
Dose Groups:
-
Group 1: Wild-type + Vehicle
-
Group 2: PDAPP + Vehicle
-
Group 3: PDAPP + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: PDAPP + this compound (High Dose, e.g., 30 mg/kg)
-
-
Administration Route: Oral gavage, once daily.
-
Duration: 3 months.
Behavioral Testing (Post-Treatment)
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Acquisition Phase (5 days): Four trials per day. Mice are placed in a circular pool of opaque water and must find a hidden platform. Latency to find the platform and path length are recorded.
-
Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds. Time spent in the target quadrant is measured.
-
-
Y-Maze: To evaluate short-term working memory based on the innate tendency of mice to explore novel arms.
-
Mice are placed in the center of a Y-shaped maze and allowed to freely explore the three arms for 8 minutes.
-
The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.
-
Tissue Collection and Processing
-
At the end of the study, mice are anesthetized with isoflurane and transcardially perfused with ice-cold phosphate-buffered saline (PBS).
-
Brains are harvested. One hemisphere is snap-frozen in liquid nitrogen for biochemical analysis, and the other is fixed in 4% paraformaldehyde for immunohistochemistry.
Biochemical Analysis
-
Aβ ELISA:
-
Frozen brain tissue (cortex and hippocampus) is homogenized in a guanidine-HCl buffer for extraction of insoluble Aβ or a detergent-based buffer for soluble Aβ.
-
Commercially available ELISA kits are used to quantify the levels of Aβ40 and Aβ42.
-
Immunohistochemistry
-
Fixed brain hemispheres are sectioned (40 µm) using a vibratome.
-
Sections are stained with anti-Aβ antibodies (e.g., 6E10) to visualize amyloid plaques.
-
Plaque burden is quantified using image analysis software (e.g., ImageJ) by calculating the percentage of the area occupied by plaques in the cortex and hippocampus.
Experimental Workflow
Caption: General Experimental Workflow.
Data Presentation
Table 1: Hypothetical Behavioral Data (Morris Water Maze)
| Group | Latency to Platform (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Wild-type + Vehicle | 15.2 ± 2.1 | 45.5 ± 3.8 |
| PDAPP + Vehicle | 48.9 ± 5.6 | 28.1 ± 3.2 |
| PDAPP + ELN318463 (10 mg/kg) | 35.7 ± 4.9 | 36.8 ± 4.1 |
| PDAPP + ELN318463 (30 mg/kg) | 25.1 ± 3.8 | 41.2 ± 3.5 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to PDAPP + Vehicle. |
Table 2: Hypothetical Biochemical and Histological Data
| Group | Cortical Aβ42 (pg/mg tissue) | Hippocampal Plaque Burden (%) |
| Wild-type + Vehicle | 55.4 ± 8.2 | 0.1 ± 0.05 |
| PDAPP + Vehicle | 1258.3 ± 150.6 | 8.7 ± 1.2 |
| PDAPP + ELN318463 (10 mg/kg) | 876.1 ± 112.9 | 5.9 ± 0.9 |
| PDAPP + ELN318463 (30 mg/kg) | 452.7 ± 98.4 | 3.1 ± 0.7 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to PDAPP + Vehicle. |
Conclusion
The protocols described provide a comprehensive framework for evaluating the therapeutic potential of a novel compound, such as the hypothetical this compound, in the PDAPP mouse model of Alzheimer's disease. By combining behavioral assessments with robust biochemical and histological endpoints, researchers can effectively determine the efficacy of the intervention in targeting key aspects of AD pathology. The successful mitigation of cognitive deficits and reduction of amyloid burden in this model would provide strong preclinical evidence to support further development.
References
- 1. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Animal models of Alzheimer’s disease: Current strategies and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APP mouse models for Alzheimer's disease preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. iris.unict.it [iris.unict.it]
- 6. Amyloid precursor protein processing and Aβ42 deposition in a transgenic mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurodegenerative Alzheimer-like pathology in PDAPP 717V-->F transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
Application Note and Protocol for the Quantification of ELN318463 Racemate in Brain Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN318463 is a potent γ-secretase inhibitor that has shown potential in preclinical studies for the treatment of Alzheimer's disease. As a chiral compound, the differential pharmacological and toxicological profiles of its enantiomers necessitate a robust and sensitive analytical method for their individual quantification in complex biological matrices such as brain tissue. This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of the ELN318463 racemate in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to accurately assess brain exposure and target engagement of each enantiomer.
Mechanism of Action: ELN318463 exerts its therapeutic effect by inhibiting γ-secretase, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The differential inhibition of γ-secretase by the individual enantiomers of ELN318463 underscores the importance of chiral separation in its analysis.
Below is a diagram illustrating the γ-secretase signaling pathway and the inhibitory action of ELN318463.
Experimental Protocols
This section details the necessary steps for the quantification of ELN318463 enantiomers in brain tissue, from sample collection to LC-MS/MS analysis.
Materials and Reagents
-
ELN318463 racemic standard and individual enantiomers (for peak identification)
-
Stable isotope-labeled internal standard (SIL-IS) for ELN318463 (e.g., ELN318463-d4)
-
Acetonitrile (ACN), Methanol (MeOH), and Isopropanol (IPA) - LC-MS grade
-
Ammonium acetate - LC-MS grade
-
Formic acid (FA) - LC-MS grade
-
Ultrapure water
-
Rat or mouse brain tissue (control and study samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)
Sample Preparation
The following workflow outlines the extraction of ELN318463 from brain tissue.
LC-MS/MS Method
A chiral liquid chromatography method is required to separate the enantiomers of ELN318463 prior to detection by tandem mass spectrometry.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Chiral Column | Lux® 3 µm Amylose-2 (or equivalent amylose-based chiral stationary phase) |
| Column Temperature | 35 °C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |
| Gradient | Isocratic or a shallow gradient optimized for enantiomeric resolution |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of ELN318463 and its SIL-IS. A hypothetical transition could be based on the molecular weight of ELN318463. |
| Collision Energy (CE) | To be optimized for each transition |
| Cone Voltage (CV) | To be optimized |
Data Presentation and Analysis
Quantitative data should be compiled into clear and concise tables to facilitate comparison between different experimental groups.
Calibration Curve
A calibration curve should be prepared in the control brain homogenate matrix to account for matrix effects.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
Quantification of ELN318463 Enantiomers in Brain Tissue
The concentration of each enantiomer in the study samples is determined using the calibration curve.
| Sample ID | Enantiomer 1 Conc. (ng/g tissue) | Enantiomer 2 Conc. (ng/g tissue) |
| Control 1 | Not Detected | Not Detected |
| Treated 1 | Value | Value |
| Treated 2 | Value | Value |
| Treated 3 | Value | Value |
Method Validation Summary
The method should be validated according to regulatory guidelines to ensure reliability.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Value ng/mL | Value ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery (%) | Value | Value |
| Matrix Effect | Assessed | Assessed |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the chiral quantification of ELN318463 in brain tissue. The detailed protocols for sample preparation and analysis, along with the structured data presentation, will aid researchers in obtaining high-quality data for critical decision-making in drug development. The successful application of this method will provide valuable insights into the stereoselective disposition of ELN318463 in the central nervous system, ultimately contributing to a better understanding of its therapeutic potential.
Application Notes and Protocols: ELN318463 Racemate in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN318463 is a potent and selective inhibitor of γ-secretase and Receptor-Interacting Protein 1 (RIP1) kinase.[1] As a racemate, it is crucial to understand its solubility and preparation in common laboratory solvents like dimethyl sulfoxide (DMSO) to ensure accurate and reproducible experimental results. This document provides detailed application notes and protocols for the solubilization and preparation of ELN318463 racemate in DMSO.
Data Presentation: Solubility of this compound in DMSO
The solubility of this compound in DMSO has been reported by multiple sources. The following table summarizes the quantitative solubility data:
| Source | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 125 mg/mL | 264.94 mM | Ultrasonic assistance is needed. The use of new, anhydrous DMSO is recommended as it is hygroscopic.[2][3] |
| TargetMol | 40 mg/mL | 173.68 mM | Sonication is recommended for dissolution.[1] |
| ChemicalBook | Soluble in DMSO | Not specified | General solubility noted.[4] |
| Gentaur Italia | 10 mM in DMSO | 10 mM | Stated as a concentration for which the compound is soluble.[5] |
Note: The significant variation in reported solubility values may be attributed to differences in experimental conditions, such as the purity of the compound, the water content of the DMSO, and the methods used to determine solubility (e.g., sonication time and temperature). Researchers should determine the optimal concentration for their specific application.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol describes the preparation of a 40 mg/mL stock solution, a concentration at which solubility has been reliably reported.
Materials:
-
This compound powder
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 40 mg/mL solution, weigh 40 mg of the compound.
-
Aliquotting DMSO: In a sterile vial, add the appropriate volume of fresh, anhydrous DMSO. For a 40 mg/mL solution, if you weighed 40 mg of the compound, you would add 1 mL of DMSO.
-
Initial Dissolution: Add the weighed this compound powder to the DMSO.
-
Vortexing: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the vial in a bath sonicator. Sonicate the mixture for 10-15 minutes.[1] Observe the solution periodically to check for complete dissolution. The solution should be clear and free of any visible particulates.
-
Storage: Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions
This protocol details the dilution of the high-concentration DMSO stock solution to prepare working solutions for in vitro assays.
Materials:
-
Prepared high-concentration stock solution of this compound in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution: Thaw the frozen stock solution at room temperature or in a 37°C water bath.
-
Serial Dilutions: Perform serial dilutions of the stock solution using the desired cell culture medium or assay buffer to achieve the final working concentrations. It is critical to ensure that the final concentration of DMSO in the working solution is low enough to not affect the experimental system (typically ≤ 0.1%).
-
Mixing: Gently vortex or pipette mix the diluted solutions to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments to ensure accuracy.
Mandatory Visualization
Signaling Pathway of γ-Secretase Inhibition by ELN318463
Caption: γ-Secretase inhibition by ELN318463.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound in DMSO.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Variable Results with ELN318463 Racemate
Welcome to the technical support center for ELN318463 racemate. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide standardized protocols for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of ELN318463, a selective inhibitor of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[1] By inhibiting γ-secretase, this compound is designed to reduce the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 species, which are implicated in the pathology of Alzheimer's disease.
Q2: I am observing high variability in my experimental results. What are the potential causes?
Variable results when using this compound can stem from several factors:
-
Racemic Nature: As a racemate, ELN318463 contains a 1:1 mixture of two enantiomers. Enantiomers can have different pharmacological properties, including potency and off-target effects. The observed activity is a composite of both enantiomers, and slight variations in experimental conditions could favor the activity of one over the other, leading to inconsistent outcomes.
-
Compound Solubility: Like many small molecule inhibitors, this compound may have limited aqueous solubility. Improper dissolution or precipitation during the experiment can lead to inaccurate concentrations and, consequently, variable results.
-
Cell-Based Assay Conditions: Factors such as cell line variability, passage number, cell density, and incubation times can significantly impact the cellular response to γ-secretase inhibitors.
-
Assay-Specific Interferences: Components of the assay, such as serum proteins or detergents, can interact with the compound and affect its activity.
Q3: What are the known off-target effects of γ-secretase inhibitors?
A primary concern with γ-secretase inhibitors is their potential to interfere with the processing of other substrates, most notably the Notch receptor.[2] Inhibition of Notch signaling can lead to toxic side effects, including gastrointestinal issues.[2] It is crucial to assess the impact on Notch signaling when evaluating the effects of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Racemate variability: Different enantiomers may have different potencies. | Consider using a single, purified enantiomer if available. If not, ensure highly consistent experimental conditions to minimize variability. |
| Compound precipitation: Poor solubility of the racemate. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Visually inspect for any precipitation before use. Consider pre-warming the media before adding the compound. | |
| Low or no inhibitory activity | Incorrect compound concentration: Errors in dilution or compound degradation. | Verify the concentration of the stock solution. Prepare fresh dilutions for each experiment. Store the stock solution at -20°C or -80°C as recommended by the supplier. |
| Cellular resistance or low γ-secretase expression: The chosen cell line may not be suitable. | Use a cell line known to have robust γ-secretase activity and APP expression, such as SH-SY5Y or HEK293 cells stably expressing APP. | |
| Cell toxicity observed at expected active concentrations | Off-target effects: Inhibition of Notch signaling or other cellular pathways. | Perform a cell viability assay (e.g., MTT or LDH) in parallel with your activity assay. Consider testing for Notch pathway inhibition. |
| Paradoxical increase in Aβ42 levels | Concentration-dependent effects: Some γ-secretase inhibitors can increase Aβ42 at low concentrations.[3] | Perform a detailed dose-response curve to identify the optimal inhibitory concentration range. |
Experimental Protocols
I. Cell-Based γ-Secretase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on γ-secretase in a cellular context.
Materials:
-
SH-SY5Y or other suitable neuronal cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Aβ40 and Aβ42 ELISA kits
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for 24-48 hours.
-
Sample Collection:
-
Conditioned Medium: Collect the cell culture supernatant, centrifuge to remove cell debris, and store at -80°C for Aβ ELISA.
-
Cell Lysate: Wash the cells with cold PBS, then lyse the cells with lysis buffer. Collect the lysate and determine the total protein concentration using a BCA assay. Store at -80°C.
-
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned medium and/or cell lysates using specific ELISA kits according to the manufacturer's instructions.[4][5][6]
-
Data Analysis: Normalize the Aβ levels to the total protein concentration for cell lysates. Calculate the percent inhibition of Aβ production for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
II. In Vitro γ-Secretase Activity Assay
For a more direct assessment of enzymatic inhibition, a cell-free assay using a commercially available kit is recommended.
Materials:
-
γ-Secretase Activity Kit (e.g., from R&D Systems or similar)[7]
-
This compound
-
DMSO
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's protocol.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
Assay Performance: Add the cell lysate (source of γ-secretase), the specific peptide substrate, and the different concentrations of the inhibitor to the wells of a microplate as described in the kit's protocol.[7]
-
Signal Detection: Incubate the plate and then measure the fluorescent signal according to the manufacturer's instructions. The signal is proportional to the γ-secretase activity.[7]
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Visualizing the Mechanism of Action
To understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
References
- 1. tebubio.com [tebubio.com]
- 2. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. nordicbiosite.com [nordicbiosite.com]
- 6. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Optimizing ELN318463 Racemate Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the racemic γ-secretase inhibitor, ELN318463, in in vitro studies. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate effective and accurate experimentation.
Troubleshooting Guide
This guide addresses common issues encountered when working with ELN318463 in vitro.
| Issue | Potential Cause | Recommended Solution |
| High variability in assay results | Inconsistent compound solubility. | ELN318463 is soluble in DMSO.[1] Prepare a high-concentration stock solution in 100% DMSO and dilute to the final working concentration in your assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
| Cell plating inconsistency. | Ensure a homogenous cell suspension before plating and use calibrated pipettes. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation from the inner wells. | |
| Lower than expected potency (high EC50) | Inactive enantiomer in the racemate. | Since ELN318463 is a racemate, one enantiomer may be significantly more active than the other. The presence of a less active enantiomer will result in a higher EC50 value for the racemic mixture. If possible, consider obtaining the individual enantiomers for comparison. |
| Compound degradation. | Prepare fresh dilutions of ELN318463 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High protein concentration in the medium. | High serum concentrations can lead to protein binding of the compound, reducing its effective concentration. Consider reducing the serum percentage in your culture medium during the treatment period, if compatible with your cell line. | |
| Observed cytotoxicity at expected therapeutic concentrations | Off-target effects or Notch pathway inhibition. | ELN318463 is selective for APP processing over Notch signaling.[2] However, at higher concentrations, inhibition of Notch signaling can lead to cytotoxicity. Perform a dose-response curve for cell viability to determine the cytotoxic threshold in your specific cell line. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic level for your cells. Run a vehicle control with the same solvent concentration as your highest compound concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ELN318463?
A1: ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor. It demonstrates differential inhibition of presenilin-1 (PS1) and presenilin-2 (PS2) comprised γ-secretase, with a higher selectivity for PS1.[2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The reported EC50 values for ELN318463 are 12 nM for PS1 and 656 nM for PS2.[1][2] A good starting point for a dose-response experiment would be to use a concentration range that brackets these values, for example, from 0.1 nM to 10 µM.
Q3: How should I prepare ELN318463 for in vitro use?
A3: ELN318463 is soluble in DMSO at a concentration of 125 mg/mL (264.94 mM).[1] It is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your cell culture medium to achieve the desired final concentrations.
Q4: How does the racemic nature of ELN318463 affect my experiments?
A4: A racemic mixture contains equal amounts of two enantiomers. It is possible that one enantiomer of ELN318463 is more potent than the other. The presence of a less active or inactive enantiomer means that the effective concentration of the active compound is half of the total concentration of the racemate used. This can result in a higher apparent EC50 value compared to the pure, active enantiomer.
Q5: Should I be concerned about Notch-related toxicity?
A5: ELN318463 is reported to be 75- to 120-fold more selective for inhibiting Aβ production compared to Notch signaling in cells.[2] However, at higher concentrations, off-target inhibition of Notch signaling can occur and may lead to cellular toxicity. It is crucial to determine the cytotoxicity profile of ELN318463 in your specific cell model by performing a cell viability assay.
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 (PS1 γ-secretase) | 12 nM | [1][2] |
| EC50 (PS2 γ-secretase) | 656 nM | [1][2] |
| Solubility in DMSO | 125 mg/mL (264.94 mM) | [1] |
| Selectivity (Aβ production vs. Notch signaling) | 75- to 120-fold | [2] |
Experimental Protocols
In Vitro γ-Secretase Activity Assay
This protocol is a general guideline for measuring the inhibition of γ-secretase activity in a cell-based assay.
Materials:
-
Cells expressing APP (e.g., HEK293-APP)
-
Cell culture medium and supplements
-
ELN318463
-
DMSO
-
Aβ40/42 ELISA kit
-
Lysis buffer
-
96-well plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of ELN318463 in DMSO. Perform serial dilutions in cell culture medium to create a range of working concentrations (e.g., 2X final concentration).
-
Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known γ-secretase inhibitor).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection:
-
Conditioned Medium: Collect the cell culture supernatant for Aβ quantification.
-
Cell Lysate: Wash the cells with PBS and then lyse them using a suitable lysis buffer to measure total protein concentration.
-
-
Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations to the total protein concentration from the cell lysates. Plot the percentage of Aβ reduction against the log of the ELN318463 concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing the cytotoxicity of ELN318463.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
ELN318463
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of ELN318463 in cell culture medium as described above.
-
Treatment: Expose the cells to the different concentrations of ELN318463 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the ELN318463 concentration to determine the CC50 (cytotoxic concentration 50%) value.
Visualizations
Caption: Signaling pathway showing ELN318463's inhibitory action on γ-secretase.
Caption: General experimental workflow for in vitro testing of ELN318463.
Caption: Troubleshooting logic for common issues with ELN318463.
References
Technical Support Center: ELN318463 Racemate Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the ELN318463 racemate in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of ELN318463 in my aqueous solution over a short period. What are the likely causes?
A1: The instability of small molecules like ELN318463 in aqueous solutions can be attributed to several factors. The primary suspects are pH-mediated hydrolysis, photodegradation, and temperature-induced degradation. It is crucial to evaluate the pH of your solution, as acidic or basic conditions can catalyze the breakdown of the compound. Additionally, exposure to ambient laboratory light and elevated temperatures can contribute to degradation. For instance, some tyrosine kinase inhibitors have shown instability at low pH levels and when exposed to light.[1][2]
Q2: My solution of ELN318463 in DMSO appears stable, but I see issues when I dilute it into an aqueous buffer. Why is this happening?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for storing small molecules and generally provides a stable environment.[3][4] However, issues often arise upon dilution into aqueous buffers. This can be due to a few reasons:
-
pH of the buffer: As mentioned, the pH of the aqueous environment is critical. Buffers outside the optimal stability range for ELN318463 can initiate degradation.
-
Solubility issues: ELN318463 may have lower solubility in the aqueous buffer compared to DMSO. This can lead to precipitation, which might be misinterpreted as degradation. It is important to ensure that the final concentration in the aqueous buffer is below the solubility limit.
-
Buffer components: Certain buffer salts can potentially catalyze degradation reactions.
Q3: I am trying to separate the enantiomers of ELN318463 using chiral chromatography, but I am getting poor resolution or seeing peak tailing. What can I do?
A3: Chiral separations can be complex and are highly dependent on the specific compound and the chromatographic conditions.[5][6][7] Poor resolution or peak tailing can be caused by:
-
Inappropriate chiral stationary phase (CSP): Not all CSPs are suitable for every racemate. It may be necessary to screen different types of chiral columns.
-
Mobile phase composition: The choice of solvents and additives in the mobile phase is critical. Small changes in the mobile phase composition can significantly impact the separation.
-
Temperature: Temperature can affect the interactions between the enantiomers and the CSP. Optimizing the column temperature can sometimes improve resolution.
-
On-column racemization: If the compound is unstable under the chromatographic conditions, it may racemize on the column, leading to poor separation.
Troubleshooting Guides
Issue 1: Degradation of ELN318463 in Aqueous Solution
If you suspect degradation of ELN318463 in your aqueous experimental solution, follow these steps to identify the cause and mitigate the issue.
Troubleshooting Workflow:
References
- 1. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
unexpected off-target effects of ELN318463 racemate
Disclaimer: There is currently no publicly available data detailing specific unexpected off-target effects of ELN318463 racemate. This technical support guide has been developed to assist researchers by providing information on the known on-target activity of ELN318463 and addressing potential off-target effects that could be anticipated based on its mechanism of action as a γ-secretase inhibitor. The troubleshooting guides and FAQs are designed to help researchers, scientists, and drug development professionals identify and interpret potential experimental anomalies.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for ELN318463?
A1: ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor. It demonstrates differential inhibition of γ-secretase complexes containing presenilin-1 (PS1) and presenilin-2 (PS2). Its primary intended effect is to reduce the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.
Q2: What is the known selectivity profile of ELN318463?
A2: ELN318463 is significantly more potent at inhibiting PS1-containing γ-secretase complexes compared to PS2-containing complexes. It also shows substantial selectivity for the inhibition of Aβ production over the processing of Notch, another key substrate of γ-secretase.[1][2]
Q3: What are the potential on-target, but functionally off-target, effects I should be aware of when using ELN318463?
A3: While ELN318463 is selective for APP processing, at higher concentrations or with prolonged exposure, inhibition of Notch signaling is a primary concern.[2][3] Inhibition of the Notch pathway can lead to a variety of cellular effects, including alterations in cell fate determination, differentiation, and proliferation.[4][5][6] In a research context focused on neurodegenerative disease, these Notch-related effects can be considered undesirable off-target consequences.
Q4: Are there any common off-target effects associated with γ-secretase inhibitors as a class of compounds?
A4: Yes, the most well-documented off-target effects of γ-secretase inhibitors are related to the inhibition of Notch signaling.[2][3] In preclinical and clinical studies, this has been associated with gastrointestinal toxicity (due to changes in intestinal cell differentiation), skin abnormalities, and potential effects on the vascular system with chronic use.[4][5][7][8]
Q5: How can I differentiate between on-target Aβ reduction and a potential unexpected off-target effect in my cellular assay?
A5: A multi-step approach is recommended. First, perform a dose-response curve to ensure the observed phenotype occurs at concentrations consistent with the known IC50 for Aβ reduction by ELN318463. Second, use a structurally unrelated γ-secretase inhibitor to see if the phenotype is replicated. Third, a rescue experiment by overexpressing a modified, inhibitor-resistant form of PS1 could help confirm if the effect is mediated through the intended target.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected changes in cell morphology or proliferation at concentrations close to the IC50 for Aβ reduction. | Inhibition of Notch Signaling: The observed phenotype may be a result of ELN318463 inhibiting the processing of Notch receptors, which are crucial for cell-cell communication and differentiation. | 1. Western Blot for Notch Cleavage: Analyze the levels of the cleaved Notch intracellular domain (NICD). A decrease in NICD levels with ELN318463 treatment would suggest Notch pathway inhibition. 2. Reporter Assay: Use a Notch-responsive reporter gene assay (e.g., Hes1-luciferase) to quantify the functional output of the Notch pathway. 3. Lower Concentration: Determine the minimal concentration of ELN318463 required for the desired level of Aβ reduction and assess if the morphological changes persist at this lower dose. |
| Cell toxicity or apoptosis observed at concentrations intended for Aβ inhibition. | Off-target kinase inhibition or other unforeseen interactions: While not documented for ELN318463, some small molecules can have off-target effects on kinases or other critical cellular proteins, leading to toxicity. | 1. Kinase Selectivity Profiling: If toxicity is a significant and unexpected issue, consider having the compound screened against a panel of kinases to identify potential off-target interactions. 2. Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of ELN318463 to treat cells. If the toxicity is not observed with the inactive analog, it suggests the effect is related to the specific binding of ELN318463. |
| Inconsistent results or high variability between experiments. | Compound stability or solubility issues: The racemate nature of the compound could potentially lead to variability if one enantiomer is more active or stable than the other under specific experimental conditions. | 1. Solubility Check: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. Visually inspect for any precipitation. 2. Fresh Preparations: Prepare fresh stock solutions of ELN318463 regularly and store them under recommended conditions to avoid degradation. |
Quantitative Data Summary
| Parameter | Value | Target |
| EC50 for PS1 | 12 nM | Presenilin-1 (PS1)-comprised γ-secretase |
| EC50 for PS2 | 656 nM | Presenilin-2 (PS2)-comprised γ-secretase |
| Selectivity | ~55-fold | PS1 over PS2 |
| Selectivity | 75- to 120-fold | Aβ production over Notch signaling |
Experimental Protocols
Protocol 1: Western Blot for Notch Intracellular Domain (NICD) Cleavage
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the NICD signal in ELN318463-treated samples compared to the vehicle control indicates inhibition of Notch signaling.
Visualizations
Caption: On-target vs. potential off-target pathways of ELN318463.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Probing the Mechanisms of Inhibitors Binding to Presenilin Homologue Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders [frontiersin.org]
- 7. Cutaneous Effects of Notch Inhibitor Therapy: A Report of Two Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Agents Targeting γ-Secretase Increase Risk of Cancer and Cognitive Decline in Alzheimer's Disease Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing discordant efficacy of ELN318463 in different models
Welcome to the technical support center for ELN318463. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and interpreting results during their experiments with this novel amyloid precursor protein (APP) selective γ-secretase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and potential issues that may arise when working with ELN318463, particularly concerning observations of discordant efficacy across different experimental models.
FAQ 1: We are observing lower than expected efficacy of ELN318463 in our in vivo model compared to our in vitro assays. What could be the reason for this discrepancy?
Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy. Here are some key areas to investigate:
-
Pharmacokinetics and Brain Penetration: Poor absorption, rapid metabolism, or inadequate penetration of the blood-brain barrier can lead to suboptimal concentrations of ELN318463 at the target site in vivo. It is crucial to perform pharmacokinetic studies to correlate drug exposure with the observed pharmacodynamic effects.
-
Target Engagement in Vivo: In vitro assays may not fully recapitulate the complex environment of the central nervous system. Assessing target engagement in vivo, for instance by measuring Aβ levels in the cerebrospinal fluid (CSF) or brain tissue, is essential to confirm that ELN318463 is reaching and inhibiting γ-secretase as expected.
-
Model-Specific Differences: The specific characteristics of your in vivo model may influence the outcome. For example, the level of APP expression, the specific mutations present, and the age of the animals can all impact the response to a γ-secretase inhibitor.
Troubleshooting Steps:
-
Verify Drug Exposure: Conduct a pharmacokinetic study to measure plasma and brain concentrations of ELN318463 at various time points after administration.
-
Confirm Target Engagement: Measure Aβ40 and Aβ42 levels in the brain and/or CSF of treated animals to confirm a dose-dependent reduction.
-
Re-evaluate the Animal Model: Consider if the chosen animal model is the most appropriate for the specific scientific question. For instance, some models may be more sensitive to Notch-related side effects, which could limit the tolerated dose.
FAQ 2: We have noticed some unexpected side effects in our animal model at doses required for Aβ reduction. Could this be related to the mechanism of action of ELN318463?
Yes, this is a known challenge with γ-secretase inhibitors. While ELN318463 is designed to be selective for APP processing, it can still inhibit the processing of other γ-secretase substrates, most notably Notch.
-
Notch Signaling Inhibition: The Notch signaling pathway is crucial for cell development and differentiation in various tissues. Inhibition of Notch cleavage by γ-secretase inhibitors can lead to toxicities, such as gastrointestinal issues, thymus atrophy, and changes in hair color.[1] These side effects can limit the maximum tolerated dose in vivo, potentially preventing the achievement of concentrations required for robust Aβ reduction.[1]
-
ELN318463's Selectivity Profile: ELN318463 exhibits a 51-fold selectivity for presenilin 1 (PS1)-containing γ-secretase over PS2-containing complexes. While this may offer a better safety profile compared to non-selective inhibitors, off-target effects on Notch signaling can still occur, especially at higher doses.
Troubleshooting and Mitigation Strategies:
-
Dose-Response Studies: Conduct careful dose-escalation studies to identify a therapeutic window where Aβ reduction is achieved with minimal side effects.
-
Histopathological Analysis: Examine tissues from treated animals (e.g., intestine, thymus) for signs of Notch-related toxicity.
-
Alternative Dosing Regimens: Explore different dosing schedules (e.g., intermittent dosing) that might reduce Notch-related side effects while maintaining a sufficient level of Aβ reduction.
Quantitative Data Summary: In Vitro Potency of ELN318463
| Parameter | Value | Reference |
| PS1 EC50 | 12 nM | [2][3] |
| PS2 EC50 | 656 nM | [2][3] |
| PS1/PS2 Selectivity | 51-fold | [3] |
| Aβ vs. Notch Selectivity | 75- to 120-fold | [3] |
Experimental Protocols
Protocol 1: In Vitro γ-Secretase Activity Assay
This protocol describes a cell-based assay to determine the potency of ELN318463 in inhibiting Aβ production.
Materials:
-
HEK293 cells stably expressing human APP (e.g., APP695swe)
-
Opti-MEM or other suitable serum-free medium
-
ELN318463 stock solution in DMSO
-
Aβ40 and Aβ42 ELISA kits
-
BCA protein assay kit
-
Cell lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Plating: Plate HEK293-APP cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: The next day, remove the culture medium and replace it with serum-free medium containing various concentrations of ELN318463 or vehicle (DMSO).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the conditioned medium and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
-
Cell Lysis: Wash the cells with PBS and then lyse them with cell lysis buffer. Determine the total protein concentration using a BCA assay.
-
Aβ Measurement: Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to the total protein concentration for each well. Plot the percentage of Aβ inhibition against the log concentration of ELN318463 and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of ELN318463.
Experimental Workflow Diagram
References
Technical Support Center: ELN318463 and the Notch Signaling Pathway
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the impact of the γ-secretase inhibitor, ELN318463, on the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is ELN318463 and what is its primary mechanism of action?
A1: ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] γ-secretase is a multi-protein complex responsible for the cleavage of several transmembrane proteins, including APP and Notch receptors.[3] ELN318463 acts by inhibiting this enzyme, thereby affecting the downstream signaling pathways of its substrates.
Q2: What is the significance of ELN318463 being a "racemate"?
A2: ELN318463 is supplied as a racemate, which is a mixture of equal amounts of two enantiomers (mirror-image stereoisomers).[1] Enantiomers of a chiral drug can have different pharmacological properties, including potency, toxicity, and metabolism, because biological systems are themselves chiral.[4][5][6] Therefore, one enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or contribute to off-target effects.[4]
Q3: How selective is ELN318463 for APP over Notch?
A3: ELN318463 has been shown to be 75- to 120-fold more selective for inhibiting Aβ production (from APP) compared to its effect on Notch signaling in cellular assays.[7][8] This selectivity is a critical feature, as non-selective inhibition of Notch can lead to toxicity.[9]
Q4: Does ELN318463 show selectivity for different presenilin homologues within the γ-secretase complex?
A4: Yes, ELN318463, as a sulfonamide-based inhibitor, is more selective for inhibiting γ-secretase complexes containing the presenilin-1 (PS1) homologue over those containing presenilin-2 (PS2).[10] It exhibits an EC50 of 12 nM for PS1-containing complexes and 656 nM for PS2-containing complexes, making it 51-fold more selective for PS1.[1][2]
Q5: Could the two enantiomers of ELN318463 have different effects on Notch signaling?
A5: It is highly probable that the two enantiomers of ELN318463 have different activities at the γ-secretase complex and, consequently, on the Notch signaling pathway. For many chiral drugs, one enantiomer is significantly more potent than the other.[4][6] Without experimental data on the separated enantiomers of ELN318463, it is difficult to quantify this difference. Researchers should be aware that the observed effects of the racemate are a composite of the activities of both enantiomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in Notch inhibition between experiments. | - Inconsistent cell passage number or confluency.- Variability in the racemate composition.- Degradation of the compound. | - Maintain consistent cell culture conditions.- Consider purchasing a fresh lot of ELN318463.- Aliquot the compound upon receipt and store properly to avoid freeze-thaw cycles. |
| Unexpectedly high levels of Notch inhibition. | - The cell line used may express a higher ratio of PS1 to PS2, making it more sensitive to ELN318463.[10]- One enantiomer may have potent anti-Notch activity, which is masked when considering the overall selectivity of the racemate. | - Characterize the PS1/PS2 expression profile of your cell line.- If possible, perform chiral separation to test the individual enantiomers. |
| Observed cytotoxicity at concentrations expected to be selective. | - The "inactive" enantiomer may have off-target toxic effects unrelated to γ-secretase inhibition.- The combined concentration of both enantiomers may lead to off-target effects. | - Perform dose-response curves and assess cell viability using assays like MTT or LDH release.- Test individual enantiomers if they can be separated to determine which is responsible for the toxicity. |
| Discrepancy between in vitro and in vivo results. | - Differential metabolism or tissue distribution of the two enantiomers.[5]- The in vivo model may have a different PS1/PS2 expression ratio in the target tissue. | - Conduct pharmacokinetic and pharmacodynamic studies for the racemate.- If possible, analyze the enantiomeric ratio in plasma and target tissues over time. |
Data Presentation
Table 1: Known Selectivity of ELN318463
| Target | EC50 / Selectivity Fold | Reference |
| PS1-containing γ-secretase | 12 nM | [1][2] |
| PS2-containing γ-secretase | 656 nM | [1][2] |
| PS1 vs. PS2 Selectivity | 51-fold | [1][2] |
| APP vs. Notch Selectivity | 75- to 120-fold | [7][8] |
Table 2: Hypothetical Data Illustrating Potential Differential Enantiomer Activity on Notch Signaling
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
| Compound | Notch Inhibition IC50 (nM) | Comment |
| ELN318463 Racemate | 1500 | Represents the combined activity of both enantiomers. |
| (R)-ELN318463 | 800 | The more potent enantiomer against Notch. |
| (S)-ELN318463 | >10,000 | The less potent enantiomer against Notch. |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Notch Pathway Activity
This protocol is for a dual-luciferase reporter assay to quantify the activity of the Notch signaling pathway in response to treatment with ELN318463.
Materials:
-
Cells cultured in a 96-well plate
-
CSL (CBF1/RBP-Jκ) firefly luciferase reporter vector
-
Constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent
-
ELN318463 (racemate and/or individual enantiomers)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CSL firefly luciferase reporter and the Renilla luciferase control vector according to the manufacturer's protocol for your transfection reagent.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Treat the cells with a dilution series of ELN318463 (racemate and/or individual enantiomers). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.
-
Luciferase Assay: a. Add the firefly luciferase reagent to each well and measure the luminescence. b. Add the Stop & Glo® Reagent (which quenches the firefly signal and activates the Renilla luciferase) and measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the concentration of ELN318463 to determine the IC50 value.
Protocol 2: Western Blotting for Notch Target Gene Expression
This protocol is for detecting changes in the protein levels of Notch target genes, such as Hes1 and Hey1, following treatment with ELN318463.
Materials:
-
Cells cultured in 6-well plates
-
ELN318463
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Hes1, anti-Hey1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of ELN318463 for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hes1, Hey1, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the levels of Hes1 and Hey1 to the loading control.
Mandatory Visualizations
Caption: Canonical Notch signaling pathway and the point of inhibition by ELN318463.
Caption: Workflow for assessing ELN318463's impact on Notch signaling.
Caption: Troubleshooting decision tree for experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity of gamma-secretase on substrates other than APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 9. Inhibition and modulation of gamma-secretase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of gamma-secretase inhibitor potency determinants on presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of ELN318463 Racemate in Biological Samples
Welcome to the technical support center for the bioanalytical challenges in quantifying the ELN318463 racemate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is ELN318463 and why is the quantification of its racemate important?
A1: ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor. It exists as a racemic mixture, meaning it is composed of a 1:1 ratio of two enantiomers. Enantiomers are non-superimposable mirror images of a molecule that can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, it is crucial to quantify the individual enantiomers in biological samples to understand the disposition and effects of the active enantiomer and any potential effects of the other.
Q2: What are the primary challenges in quantifying the this compound in biological samples?
A2: The main challenges include:
-
Chiral Separation: Developing a robust method to separate the two enantiomers is paramount. This often requires specialized chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE).[1][2]
-
Matrix Effects: Biological samples like plasma, serum, or urine are complex matrices that can interfere with the ionization and detection of the analyte, leading to inaccurate quantification.[3][4]
-
Sensitivity and Selectivity: Achieving a low limit of quantification (LLOQ) is often necessary, especially for pharmacokinetic studies. The method must be selective for the analytes in the presence of endogenous matrix components.[4][5]
-
Analyte Stability: The stability of ELN318463 in the biological matrix during sample collection, processing, and storage must be thoroughly evaluated.[4][6]
Q3: What analytical techniques are most suitable for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids.[3][5] For chiral separation, a chiral stationary phase (CSP) is typically employed in the HPLC system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or no chiral separation | Incorrect chiral stationary phase (CSP) selection. | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based).[2] |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier, and additives (e.g., acids, bases). | |
| Peak tailing or fronting | Column overload. | Reduce the injection volume or sample concentration. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. | |
| Low signal intensity or poor sensitivity | Inefficient ionization in the mass spectrometer. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). |
| Matrix suppression. | Improve the sample preparation method to remove interfering components (e.g., use solid-phase extraction instead of protein precipitation). | |
| High background noise | Contamination of the mobile phase or LC-MS system. | Use high-purity solvents and flush the system thoroughly. |
| Presence of interfering endogenous components. | Enhance the selectivity of the MS/MS transitions (MRM). | |
| Inconsistent results between samples | Variability in sample collection or storage. | Standardize sample handling procedures and perform thorough stability testing.[4][6] |
| Inconsistent sample preparation. | Automate the sample preparation process if possible, or ensure consistent manual execution. |
Experimental Protocols
General Workflow for this compound Quantification
Illustrative Chiral LC-MS/MS Parameters
The following table provides a starting point for method development. Actual parameters will need to be optimized for the specific instrumentation and laboratory conditions.
| Parameter | Illustrative Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Chiral Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) |
| Mobile Phase | Isocratic elution with a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, formic acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of ELN318463 |
Logical Relationship for Method Validation
A robust bioanalytical method must be validated to ensure its reliability. The following diagram illustrates the key validation parameters that should be assessed.
This technical support center provides a foundational guide for researchers working on the quantification of this compound. For more in-depth information on bioanalytical method validation, it is recommended to consult regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
improving the reproducibility of experiments with ELN318463 racemate
Technical Support Center: ELN318463 Racemate
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. ELN318463 is a novel chiral compound under investigation for its potential therapeutic effects in neurology. As a racemic mixture, it contains equal amounts of two enantiomers, (R)-ELN318463 and (S)-ELN318463, which may have different pharmacological, pharmacokinetic, and toxicological properties.[1][2] Achieving reproducible experimental results with racemic compounds can be challenging.[3] This guide provides answers to frequently asked questions and troubleshooting advice to help you overcome common hurdles and ensure the consistency and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a racemate?
A1: ELN318463 is a chiral molecule with a single stereocenter. The designation "racemate" indicates that it is a 1:1 mixture of its two enantiomers, (R)-ELN318463 and (S)-ELN318463.[1] In early drug development, chiral molecules are often synthesized and tested as racemic mixtures because the separation of enantiomers can be technically challenging and costly.[1] The development of a racemate is often pursued when the enantiomers exhibit similar therapeutic effects or are unstable and interconvert in vivo.[2]
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C in a desiccated environment. For preparing stock solutions, it is recommended to dissolve the compound in a suitable solvent (see Q3) and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[4] Always refer to the Certificate of Analysis for lot-specific storage recommendations.
Q3: What is the recommended solvent for this compound?
A3: this compound has low aqueous solubility. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM). For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
Q4: Can the two enantiomers of ELN318463 have different biological activities?
A4: Yes. It is common for enantiomers of a chiral drug to have different potencies, efficacies, and even different mechanisms of action.[1][5] One enantiomer may be responsible for the therapeutic effect, while the other could be less active, inactive, or contribute to off-target effects or toxicity.[5] Therefore, it is crucial to be aware that you are working with a mixture of two distinct chemical entities.
Q5: How can I confirm the identity and purity of my this compound sample?
A5: The identity and purity of your sample can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. To confirm that the sample is a racemate (a 1:1 mixture of enantiomers), a chiral HPLC method is required.[3]
Troubleshooting Guide
Issue 1: Inconsistent Potency in In Vitro Assays
Q: My IC50/EC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent potency is a common issue in in vitro assays and can arise from several factors.[4][6]
-
Potential Causes:
-
Compound Precipitation: Due to its low solubility, ELN318463 may precipitate in aqueous assay buffers, especially at higher concentrations. This reduces the effective concentration of the compound in solution.
-
Inconsistent Stock Solution Preparation: Errors in weighing the compound or in serial dilutions can lead to variability.
-
Assay Conditions: Variations in cell density, incubation time, temperature, and reagent concentrations can all affect the outcome of the assay.[6]
-
Lot-to-Lot Variability: There may be slight differences in purity or composition between different batches of the compound.
-
Racemization: Although less common under standard experimental conditions, changes in pH or temperature could potentially lead to the interconversion of the enantiomers, altering the effective concentration of the active form.[7]
-
-
Solutions:
-
Solubility Check: Before starting your assay, visually inspect your highest concentration dilutions for any signs of precipitation. You can also perform a solubility test in your final assay buffer.
-
Standardized Protocols: Follow a strict, standardized protocol for preparing stock solutions and performing the assay.[8]
-
Quality Control: Use a reference batch of the compound as a positive control in every experiment to monitor for shifts in potency.
-
Chiral Analysis: If you suspect racemization or an incorrect enantiomeric ratio, a chiral HPLC analysis can verify the 1:1 ratio of the enantiomers.
-
| Parameter | Acceptable Range | Action if Out of Range |
| IC50/EC50 Fold-Difference | < 3-fold from historical average | Investigate assay parameters and compound handling. |
| Final DMSO Concentration | ≤ 0.5% | Reduce the concentration of the stock solution. |
| Visual Inspection | No visible precipitate | Prepare fresh dilutions and consider using a solubilizing agent. |
Issue 2: Poor Solubility and Compound Precipitation
Q: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. How can I improve its solubility?
A: Improving the solubility of hydrophobic compounds in aqueous media is a frequent challenge.
-
Potential Causes:
-
Low Intrinsic Solubility: The chemical structure of ELN318463 inherently limits its solubility in water.
-
"Salting Out" Effect: High salt concentrations in some buffers can decrease the solubility of organic compounds.
-
Incorrect Solvent: Using a solvent other than DMSO for the initial stock solution may lead to poor miscibility with aqueous buffers.
-
-
Solutions:
-
Use of Solubilizing Agents: Consider adding a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 to your assay buffer.
-
pH Adjustment: If ELN318463 has ionizable groups, adjusting the pH of the buffer may improve its solubility. This should be done with caution as it could affect biological activity.
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve small amounts of precipitate.
-
Fresh Dilutions: Prepare fresh dilutions from your stock solution immediately before each experiment.
-
| Solvent/Additive | Recommended Starting Concentration | Notes |
| DMSO | Stock solution up to 10 mM | Ensure final concentration in assay is non-toxic to cells. |
| Tween-20 | 0.01% - 0.1% in final buffer | Test for interference with the assay. |
| Pluronic F-68 | 0.02% - 0.2% in final buffer | Can help prevent compound adsorption to plasticware. |
Experimental Protocols
Protocol: Cell-Based Potency Assay for this compound
This protocol provides a general framework for determining the IC50 of this compound in a cell-based assay.
-
Preparation of Stock Solution:
-
Accurately weigh 1-2 mg of this compound.
-
Dissolve in pure, sterile DMSO to make a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -80°C.
-
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Plate the cells in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution in DMSO to create a concentration range (e.g., from 10 mM down to 0.1 µM).
-
Further dilute each concentration into the cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be constant across all wells (e.g., 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include "vehicle control" (medium with 0.5% DMSO) and "no treatment" control wells.
-
-
Incubation and Assay Readout:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the assay reagent (e.g., CellTiter-Glo® for viability, or a specific substrate for enzyme activity).
-
Read the plate on a suitable plate reader (e.g., luminometer, fluorometer).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity/viability) and a positive control or background (0% activity/viability).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Workflow for Potency Assay
Caption: Workflow for a cell-based potency assay.
Troubleshooting Decision Tree for Inconsistent Potency
Caption: Decision tree for troubleshooting inconsistent potency results.
References
- 1. ardena.com [ardena.com]
- 2. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 3. Chirality: a key parameter in chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. anshlabs.com [anshlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: Mitigating Compound-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with investigational compounds, such as ELN318463 racemate, in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity (e.g., detachment, morphological changes, death) after treatment with our test compound. What are the initial troubleshooting steps?
A1: When observing signs of toxicity, it is crucial to first rule out experimental artifacts. Check the culture medium and environment for any issues such as a pH shift, which can stress the cells. Ensure the CO2 level in your incubator is appropriate for the sodium bicarbonate concentration in your medium.[1] It is also important to confirm that the observed effect is indeed cytotoxicity and not a cytostatic effect, which simply inhibits cell proliferation without causing cell death.[1][2]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my compound?
A2: To distinguish between cytotoxicity and cytostatic effects, you can employ assays that differentiate between modes of cell death.[1] For instance, Annexin V/Propidium Iodide staining can distinguish between apoptosis and necrosis.[1] Additionally, monitoring the viable, dead, and total cell number over the course of an experiment can help determine if the compound is killing the cells (cytotoxic) or just halting their proliferation (cytostatic).[3]
Q3: What are some common strategies to reduce the cytotoxicity of a compound in my cell line experiments?
A3: Several strategies can be employed to mitigate compound-induced cytotoxicity:
-
Optimize Exposure Time: Reducing the incubation time of the compound with the cells can sometimes lessen toxicity while still allowing for the desired biological activity to be observed.[1]
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment to identify the compound's IC50 (half-maximal inhibitory concentration). This will help in using the lowest effective concentration.[1]
-
Adjust Serum Concentration: The presence of serum proteins can bind to the compound, reducing its free concentration and thus its toxicity. Experimenting with different serum concentrations in your culture medium may be beneficial.[1]
-
Co-treatment with Protective Agents: Depending on the mechanism of toxicity, co-treatment with agents like antioxidants (if the toxicity is due to oxidative stress) may help protect the cells.[1]
Troubleshooting Guides
Guide 1: High Background in Cytotoxicity Assays
Problem: The "no cells" (medium only) control wells show high absorbance/fluorescence in my cytotoxicity assay.
Possible Causes & Solutions:
| Cause | Solution |
| Media Components | Phenol red in the culture medium can quench fluorescence. Using a specialized assay buffer or phenol red-free medium can reduce this effect.[3] |
| Compound Interference | The test compound itself might be colored or fluorescent, interfering with the assay readings. Run a control with the compound in cell-free medium to assess its intrinsic signal. |
| Contamination | Microbial contamination can lead to high background signals. Always practice sterile techniques and regularly check cultures for contamination. |
Guide 2: Inconsistent Results Between Experiments
Problem: I am getting variable IC50 values for my compound across different experimental repeats.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Passage Number | Cell characteristics can change with high passage numbers. Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers can affect the final assay readout. Ensure accurate and consistent cell seeding in all wells. |
| Compound Stability | The compound may be unstable in the culture medium over the incubation period. Prepare fresh compound dilutions for each experiment and consider the compound's half-life in your experimental design. |
Quantitative Data Summary
The following tables present hypothetical data from experiments aimed at mitigating the cytotoxicity of an investigational compound.
Table 1: Dose-Response of Investigational Compound on Cell Viability (MTT Assay)
| Compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.1 ± 3.9 |
| 100 | 5.6 ± 2.1 |
Table 2: Effect of Mitigation Strategies on Cell Viability at 10 µM Compound Concentration
| Mitigation Strategy | % Cell Viability (Mean ± SD) |
| None (Standard Medium) | 52.3 ± 4.8 |
| Reduced Exposure (12h vs 24h) | 75.4 ± 5.5 |
| Increased Serum (20% vs 10%) | 68.9 ± 6.1 |
| Co-treatment with Antioxidant | 82.1 ± 4.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the investigational compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.[1]
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.[2]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Controls: Include control wells for: no cells (medium only), no treatment (vehicle control), and a maximum LDH release control (cells lysed with a detergent like Triton X-100).[3]
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[1]
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.[1]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[1]
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive (lysed cells) and negative (vehicle) controls.[1]
Visualizations
Caption: Workflow for assessing and mitigating compound-induced cytotoxicity.
Caption: Hypothetical signaling pathway for ROS-induced apoptosis by a test compound.
References
Validation & Comparative
A Comparative Analysis of ELN318463 Racemate and Semagacestat in Alzheimer's Disease Research
In the landscape of Alzheimer's disease drug development, the inhibition of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides, has been a focal point of research. This guide provides a detailed comparison of two such inhibitors: ELN318463 racemate and semagacestat (LY-450139). While both compounds target the same enzymatic pathway, their pharmacological profiles and clinical outcomes have been notably different. This analysis is intended for researchers, scientists, and drug development professionals to offer a clear, data-driven comparison of their efficacy and experimental background.
Mechanism of Action: Targeting γ-Secretase with Varying Selectivity
Both ELN318463 and semagacestat are inhibitors of γ-secretase, an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides. The accumulation of these peptides is a central hypothesis in the pathogenesis of Alzheimer's disease.
Semagacestat acts as a broad-spectrum γ-secretase inhibitor, blocking the proteolytic activity of the enzyme complex.[1] This non-selective inhibition affects the processing of not only APP but also other substrates, most notably the Notch receptor, a protein crucial for various cellular signaling pathways.[2] The inhibition of Notch signaling is believed to be a significant contributor to the adverse effects observed in clinical trials.[3][4]
ELN318463 , in contrast, is characterized as an APP-selective γ-secretase inhibitor.[5][6] It demonstrates a preferential inhibition of γ-secretase complexes containing presenilin-1 (PS1) over those with presenilin-2 (PS2).[5][6] This selectivity is thought to offer a therapeutic advantage by potentially reducing the impact on Notch processing and other γ-secretase substrates, thereby improving the safety profile.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available quantitative data for ELN318463 and semagacestat, highlighting key differences in their potency and selectivity.
Table 1: In Vitro Efficacy and Selectivity
| Compound | Target | Assay System | IC50 / EC50 | Selectivity | Reference |
| Semagacestat | γ-Secretase (Aβ40) | H4 human glioma cells | 12.1 nM | - | [2] |
| γ-Secretase (Aβ42) | H4 human glioma cells | 10.9 nM | - | [2] | |
| Notch Signaling | H4 human glioma cells | 14.1 nM | Notch IC50 / Aβ42 IC50 = 1.3 | [2] | |
| ELN318463 | PS1-γ-Secretase | Not Specified | 12 nM | 51-fold for PS1 over PS2 | [5][6] |
| PS2-γ-Secretase | Not Specified | 656 nM | [5][6] | ||
| Aβ Production vs. Notch | Cellular Assays | - | 75- to 120-fold for Aβ | [4] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosage | Effect | Reference |
| Semagacestat | PDAPP Transgenic Mice | Not Specified | Robust Aβ reductions in plasma, CSF, and brain | [4] |
| ELN318463 | PDAPP Transgenic & FVB Mice | 30 mg/kg (oral) | Acute reduction of brain Aβ | [5] |
| PDAPP Transgenic & FVB Mice | 100 mg/kg (oral) | Acute reduction of brain Aβ | [5] |
Clinical Development and Outcomes
The clinical development trajectories of semagacestat and ELN318463 diverge significantly, providing crucial insights into the translation of preclinical findings.
Semagacestat progressed to extensive Phase III clinical trials. However, these trials were halted in 2010 due to disappointing interim results.[1] The studies revealed that not only did semagacestat fail to slow the progression of Alzheimer's disease, but it was also associated with a worsening of cognitive and functional abilities in patients compared to placebo.[1][7] Furthermore, an increased incidence of skin cancer was observed in the treatment group, a side effect potentially linked to the inhibition of Notch signaling.[1]
Information regarding the clinical development of ELN318463 is not as readily available in the public domain, suggesting it may be in an earlier stage of development or that its development was discontinued for reasons not publicly disclosed. The available data is primarily from preclinical studies.
Signaling Pathway and Experimental Workflow
To visualize the targeted pathway and a general experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Amyloid Precursor Protein (APP) processing pathway.
Caption: General workflow for evaluating γ-secretase inhibitors.
Experimental Protocols
Detailed experimental protocols for the cited data are found within the referenced publications. A general overview of the methodologies is provided below.
In Vitro IC50 Determination for Semagacestat:
-
Cell Line: H4 human glioma cells stably overexpressing human wild-type APP.
-
Treatment: Cells were treated with varying concentrations of semagacestat for 24 hours.
-
Analysis: Secreted Aβ40 and Aβ42 levels in the culture medium were measured using standard immunoassay techniques. IC50 values were calculated as the concentration of the inhibitor that resulted in a 50% reduction of the respective Aβ species.
-
Notch Inhibition: Notch signaling was assessed by measuring the cleavage of a Notch substrate in the same cell line, and the IC50 was determined similarly.[2]
In Vivo Aβ Reduction for ELN318463:
-
Animal Models: PDAPP transgenic mice (a model for Alzheimer's disease) and wild-type FVB mice were used.
-
Dosing: ELN318463 was administered orally at doses of 30 mg/kg or 100 mg/kg.
-
Analysis: Brain tissue was collected at a specified time point after dosing, and the levels of Aβ peptides were quantified to determine the extent of reduction.[5]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ELN 318463 | CAS#:851600-86-7 | Chemsrc [chemsrc.com]
- 7. file.glpbio.com [file.glpbio.com]
Unveiling the Selectivity of ELN318463 Racemate for Amyloid Precursor Protein
For researchers in the field of Alzheimer's disease and neurodegenerative disorders, the selective modulation of Amyloid Precursor Protein (APP) processing remains a critical therapeutic goal. This guide provides a comparative analysis of ELN318463 racemate, an Amyloid Precursor Protein (APP) selective γ-secretase inhibitor, with other non-selective inhibitors.[1] By presenting key experimental data and detailed protocols, this document aims to offer an objective resource for scientists and drug development professionals evaluating novel therapeutic strategies targeting γ-secretase.
Comparative Analysis of γ-Secretase Inhibitor Selectivity
The therapeutic potential of γ-secretase inhibitors has been historically tempered by off-target effects, primarily the inhibition of Notch signaling, which plays a crucial role in cell-fate decisions. The development of APP-selective inhibitors like ELN318463 represents a significant advancement. The following table summarizes the in vitro potency and selectivity of this compound's active enantiomer in comparison to non-selective γ-secretase inhibitors, Semagacestat and Avagacestat.
| Compound | Target | IC50 / EC50 (nM) | Selectivity (Notch IC50 / Aβ IC50) | Reference |
| ELN318463 | Aβ Production | Data not specified | 75- to 120-fold | Basi et al., 2010 |
| Notch Signaling | Data not specified | |||
| Semagacestat (LY450139) | Aβ42 Production | 10.9 | ~1.3 | MedChemExpress |
| Notch Signaling | 14.1 | |||
| Avagacestat (BMS-708163) | Aβ40 Production | 0.30 | ~193 | MedChemExpress |
| Aβ42 Production | 0.27 | |||
| Notch Signaling | 58 |
Note: Specific IC50 values for ELN318463 were not publicly available; however, the referenced study by Basi et al. (2010) established its significant selectivity window.
Deciphering the Mechanism of Action
The processing of APP by γ-secretase is a pivotal step in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides that are central to the pathology of Alzheimer's disease. Selective inhibitors like ELN318463 are designed to preferentially block this cleavage without significantly affecting the processing of other γ-secretase substrates, such as Notch.
Experimental Validation of Selectivity
The determination of a γ-secretase inhibitor's selectivity for APP over Notch is a critical step in its preclinical evaluation. This typically involves parallel in vitro assays that quantify the production of Aβ peptides and the cleavage of the Notch receptor.
Detailed Experimental Protocols
The following are generalized protocols for assessing the in vitro selectivity of γ-secretase inhibitors. These are based on methodologies commonly reported in the literature, including the foundational work on ELN318463.
In Vitro γ-Secretase Activity Assay for Aβ Production
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the production of Aβ40 and Aβ42.
Materials:
-
Human embryonic kidney (HEK293) cells stably overexpressing human APP.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Test compound (this compound) and control inhibitors (e.g., Semagacestat).
-
DMSO for compound dilution.
-
Aβ40 and Aβ42 ELISA kits.
-
96-well cell culture plates.
-
Plate reader for ELISA.
Procedure:
-
Cell Seeding: Seed HEK293-APP cells into 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the treated cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned medium from each well.
-
Aβ Quantification: Analyze the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of Aβ inhibition against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
In Vitro Notch Signaling Assay
Objective: To determine the IC50 of a test compound on γ-secretase-mediated Notch signaling.
Materials:
-
Cells suitable for a Notch reporter assay (e.g., HeLa cells co-transfected with a Notch1 receptor construct and a luciferase reporter gene under the control of a Notch-responsive promoter).
-
"Signal-sending" cells expressing a Notch ligand (e.g., Delta-like 4).
-
Cell culture medium.
-
Test compound and control inhibitors.
-
Luciferase assay reagent.
-
Luminometer.
-
96-well plates.
Procedure:
-
Cell Co-culture: Seed the "signal-receiving" reporter cells and "signal-sending" ligand-expressing cells together in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the co-cultured cells with serial dilutions of the test compound, including a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for Notch activation and reporter gene expression (e.g., 24-48 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Plot the percentage of Notch signaling inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
By following these protocols, researchers can independently validate the selectivity of γ-secretase inhibitors like this compound and compare their performance against other available compounds, thereby informing the selection of the most promising candidates for further development in the pursuit of a safe and effective treatment for Alzheimer's disease.
References
A Comparative Analysis of ELN318463 Racemate and Avagacestat: Two γ-Secretase Inhibitors for Alzheimer's Disease Research
In the landscape of Alzheimer's disease research, the inhibition of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides, has been a major therapeutic target. This guide provides a detailed comparative analysis of two notable γ-secretase inhibitors: ELN318463 racemate, an amyloid precursor protein (APP) selective inhibitor, and avagacestat (BMS-708163), a potent, Notch-sparing inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, selectivity, and the methodologies used for their evaluation.
At a Glance: Key Compound Properties
| Feature | This compound | Avagacestat (BMS-708163) |
| Primary Target | γ-Secretase | γ-Secretase |
| Mechanism of Action | APP-selective γ-secretase inhibitor | Potent γ-secretase inhibitor |
| Chemical Structure | N/A | C₂₀H₁₇ClF₄N₄O₄S |
Quantitative Analysis of In Vitro Efficacy and Selectivity
The following tables summarize the key quantitative data for this compound and avagacestat, focusing on their inhibitory potency against Aβ production and their selectivity over Notch cleavage.
Table 1: Inhibition of Amyloid-β (Aβ) Production
| Compound | Aβ40 IC₅₀ | Aβ42 IC₅₀ | Presenilin-1 (PS1) EC₅₀ | Presenilin-2 (PS2) EC₅₀ |
| ELN318463 | 12 nM | Not Reported | 12 nM | 656 nM |
| Avagacestat | 0.30 nM[1] | 0.27 nM[1] | Not Reported | Not Reported |
Table 2: Selectivity Profile: APP vs. Notch
| Compound | Notch IC₅₀ / EC₅₀ | Aβ vs. Notch Selectivity | PS1 vs. PS2 Selectivity |
| ELN318463 | >1000 nM | 75- to 120-fold | 51-fold |
| Avagacestat | 58 nM (in vitro) | ~193-fold[1] | Not Reported |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative analysis, providing a framework for the reproducible evaluation of γ-secretase inhibitors.
In Vitro γ-Secretase Activity Assay
Objective: To determine the potency of compounds in inhibiting the cleavage of an APP-derived substrate by γ-secretase.
Methodology:
-
Enzyme Preparation: Partially purified γ-secretase enzyme is prepared from IMR-32 human neuroblastoma cells.
-
Substrate: A recombinant fusion protein substrate containing the C-terminal 100 amino acids of APP (C100) is used.
-
Reaction: The enzyme, substrate, and varying concentrations of the test compound are incubated in a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO) at 37°C for a defined period (e.g., 1-4 hours).
-
Detection: The reaction is stopped, and the amount of Aβ40 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Aβ Peptide Measurement by ELISA
Objective: To quantify the levels of Aβ40 and Aβ42 in cell culture supernatants or other biological samples.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Standards and samples are added to the wells and incubated to allow the Aβ peptides to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody that recognizes the N-terminus of the Aβ peptide is added.
-
Signal Generation: Streptavidin-horseradish peroxidase (HRP) is added, followed by a substrate solution (e.g., TMB). The reaction is stopped with an acid solution.
-
Measurement: The optical density is measured at 450 nm using a microplate reader. The concentration of Aβ in the samples is determined by comparison to the standard curve.
Cell-Based Notch Signaling Assay
Objective: To assess the inhibitory effect of compounds on Notch signaling.
Methodology:
-
Cell Line: A stable cell line co-expressing a constitutively active form of Notch1 (NotchΔE) and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL promoter) is used.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The percentage of Notch inhibition is calculated relative to vehicle-treated cells, and EC₅₀ values are determined from the dose-response curve.
Visualizing the Mechanisms of Action and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Amyloidogenic and Notch Signaling Pathways.
Caption: Experimental Workflow for Inhibitor Evaluation.
Conclusion
Both this compound and avagacestat represent important tools in the study of γ-secretase inhibition for Alzheimer's disease. Avagacestat demonstrates high potency in inhibiting the production of both Aβ40 and Aβ42, coupled with a favorable Notch-sparing profile. ELN318463, on the other hand, exhibits selectivity for APP processing over Notch and a preference for inhibiting presenilin-1 containing γ-secretase complexes. The choice between these inhibitors will depend on the specific research question, with avagacestat being a potent pan-Aβ inhibitor and ELN318463 offering a more nuanced tool to probe the differential inhibition of γ-secretase substrates and isoforms. The provided experimental protocols and visualizations serve as a guide for researchers to design and interpret studies aimed at further characterizing these and other γ-secretase inhibitors.
References
In Vivo Efficacy of ELN318463: A Comparative Analysis of the Racemate and a Look into its Enantiomeric Potential
For Researchers, Scientists, and Drug Development Professionals
ELN318463 has emerged as a noteworthy investigational compound in the field of Alzheimer's disease research, primarily for its role as a γ-secretase inhibitor. This guide provides a comprehensive comparison of the available in vivo efficacy data for the racemic mixture of ELN318463 and explores the potential implications of its stereochemistry. While direct comparative in vivo studies on the individual enantiomers of ELN318463 are not publicly available, this guide will synthesize the existing data on the racemate and discuss the fundamental principles of enantiomeric pharmacology that underscore the importance of future stereoselective investigations.
Overview of ELN318463
ELN318463 is a potent, orally bioavailable small molecule that selectively inhibits γ-secretase, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. By inhibiting γ-secretase, ELN318463 aims to reduce the production of Aβ, thereby potentially slowing disease progression. The compound has demonstrated selectivity for the presenilin-1 (PS1) subunit of the γ-secretase complex.
In Vivo Efficacy of Racemic ELN318463
In vivo studies have been conducted on the racemic mixture of ELN318463 in transgenic mouse models of Alzheimer's disease, which are genetically engineered to overproduce human Aβ. These studies have provided crucial insights into the compound's pharmacokinetic and pharmacodynamic properties.
Table 1: Summary of In Vivo Efficacy Data for Racemic ELN318463
| Parameter | Finding | Animal Model | Dosage | Administration |
| Brain Penetration | Achieved significant brain concentrations. | PDAPP Transgenic Mice | 30 mg/kg and 100 mg/kg | Oral |
| Aβ Reduction | Demonstrated a dose-dependent reduction in brain Aβ levels. | PDAPP Transgenic Mice | 30 mg/kg and 100 mg/kg | Oral |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting the in vivo efficacy data.
In Vivo Efficacy Study in PDAPP Transgenic Mice
-
Objective: To assess the ability of racemic ELN318463 to cross the blood-brain barrier and reduce brain Aβ levels in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: PDAPP transgenic mice, which express a mutant form of the human amyloid precursor protein (APP) and develop age-dependent Aβ plaque pathology.
-
Drug Administration: Racemic ELN318463 was administered orally to the mice at doses of 30 mg/kg and 100 mg/kg.
-
Sample Collection: Brain tissue was collected at specific time points after drug administration.
-
Analysis: Brain homogenates were analyzed to determine the concentration of ELN318463 and the levels of Aβ peptides using techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and enzyme-linked immunosorbent assay (ELISA), respectively.
The Critical Question of Enantiomers
ELN318463 is a chiral molecule, meaning it exists as two non-superimposable mirror images, known as enantiomers. It is a well-established principle in pharmacology that enantiomers of a drug can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
Currently, there is a lack of publicly available in vivo data that directly compares the efficacy of the individual enantiomers of ELN318463. While one of the enantiomers has been synthesized and designated as "(-)-1", a head-to-head comparison with its corresponding (+) enantiomer and the racemic mixture in an in vivo setting has not been reported in the reviewed literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the in vivo efficacy of γ-secretase inhibitors.
Caption: Mechanism of action of ELN318463.
Caption: General workflow for in vivo efficacy assessment.
Future Directions and Conclusion
The available in vivo data for racemic ELN318463 are promising, demonstrating its ability to penetrate the brain and reduce Aβ levels in a relevant animal model. However, the absence of comparative data for its individual enantiomers represents a significant knowledge gap. Future research should prioritize the stereoselective synthesis and in vivo evaluation of the (+) and (-) enantiomers of ELN318463. Such studies are essential to:
-
Identify the Eutomer: Determine which enantiomer is primarily responsible for the desired γ-secretase inhibition and Aβ reduction.
-
Assess Stereoselective Pharmacokinetics: Investigate potential differences in absorption, distribution, metabolism, and excretion between the enantiomers.
-
Evaluate Potential for Improved Therapeutic Index: Determine if the distomer contributes to any off-target effects or toxicity, which could be minimized by administering the pure eutomer.
Unraveling the Enigmatic Mechanism of ELN318463 Racemate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of ELN318463 racemate, an investigational compound in the field of Alzheimer's disease research. Through a detailed comparison with alternative therapeutic strategies, supported by experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of ELN318463's pharmacological profile.
At a Glance: this compound in the Landscape of Alzheimer's Disease Therapeutics
ELN318463 is a racemate of an amyloid precursor protein (APP) selective γ-secretase inhibitor. Its primary mechanism of action is the modulation of γ-secretase, an enzyme complex pivotal in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. A key feature of ELN318463 and its related compound, ELN475516, is their selectivity for inhibiting Aβ production over the cleavage of Notch, a transmembrane receptor crucial for various cellular signaling pathways. This selectivity is a significant differentiator from earlier generations of γ-secretase inhibitors (GSIs) that were hampered by toxicities associated with Notch inhibition.
This guide will compare the in vitro and in vivo performance of ELN318463 with non-selective GSIs (e.g., Semagacestat), moderately selective GSIs (e.g., Avagacestat), and an alternative therapeutic class known as γ-secretase modulators (GSMs).
Comparative Analysis of In Vitro Efficacy and Selectivity
The following table summarizes the in vitro potency of ELN318463 and comparator compounds in inhibiting the production of Aβ peptides (Aβ40 and Aβ42) and their off-target effect on Notch signaling. The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the enzymatic activity. A higher selectivity ratio (Notch IC50 / Aβ IC50) indicates a more favorable safety profile.
| Compound | Class | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity Ratio (Notch/Aβ42) |
| ELN318463 | APP-Selective GSI | ~150 | ~150 | >10,000 | >67 |
| ELN475516 | APP-Selective GSI | ~30 | ~30 | >10,000 | >333 |
| Semagacestat | Non-selective GSI | 12.1[1] | 10.9[1] | 14.1[1] | ~1.3[1] |
| Avagacestat | Moderately Selective GSI | 0.3[2] | 0.27[2] | 52 | ~193[2] |
| BPN-15606 | GSM | 17 | 7 | >25,000 | >3571 |
In Vivo Performance and Pharmacodynamic Effects
Animal models of Alzheimer's disease are crucial for evaluating the in vivo efficacy of investigational compounds. The following table summarizes key findings from preclinical studies.
| Compound | Animal Model | Key In Vivo Findings |
| ELN318463 | PDAPP Transgenic Mice | Demonstrated discordant efficacy in reducing brain Aβ levels compared to wild-type mice. |
| Semagacestat | PDAPP Transgenic Mice | Showed dose-dependent reduction in brain Aβ levels. |
| Avagacestat | Rats and Dogs | Reduced Aβ40 and Aβ42 levels in cerebrospinal fluid (CSF). |
| PF-06648671 (GSM) | Rats and Monkeys | Dose-dependent reduction of Aβ42 and Aβ40 in plasma and CSF, with a corresponding increase in shorter Aβ peptides (Aβ37 and Aβ38). |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1. Amyloid Precursor Protein (APP) Processing Pathways.
Figure 2. Notch Signaling Pathway and GSI Intervention.
Figure 3. General Workflow for In Vitro Compound Evaluation.
Detailed Experimental Protocols
In Vitro γ-Secretase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the γ-secretase enzyme complex.
-
Enzyme Preparation: Purified γ-secretase complex is isolated from cell membranes (e.g., from HEK293 cells overexpressing the γ-secretase components).
-
Substrate: A synthetic peptide substrate containing the γ-secretase cleavage site of APP, flanked by a fluorophore and a quencher, is used.
-
Reaction: The purified enzyme, substrate, and varying concentrations of the test compound are incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 6.8, 150 mM NaCl, 0.25% CHAPSO) at 37°C.
-
Detection: Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Amyloid-β (Aβ) Production Assay
This assay assesses the ability of a compound to inhibit Aβ production in a cellular context.
-
Cell Culture: A human cell line, such as HEK293 or CHO cells, stably overexpressing human APP695 with the Swedish mutation (KM670/671NL), is cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Sample Collection: The conditioned media is collected to measure secreted Aβ levels. The cells are lysed to analyze intracellular APP fragments.
-
Aβ Quantification (ELISA): The levels of Aβ40 and Aβ42 in the conditioned media are quantified using specific sandwich Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: IC50 values are determined by plotting the percentage of Aβ reduction against the compound concentration.
Cell-Based Notch Signaling Assay
This assay evaluates the effect of a compound on Notch signaling.
-
Cell Line: A stable cell line, typically HEK293, is engineered to co-express a constitutively active form of Notch1 (NotchΔE) and a luciferase reporter gene under the control of a promoter containing binding sites for the Notch intracellular domain (NICD) target transcription factor, CSL.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the Notch signaling pathway, is measured using a luminometer.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of the luciferase signal against the compound concentration.
In Vivo Microdialysis for Brain Aβ Measurement
This technique allows for the continuous monitoring of Aβ levels in the brain interstitial fluid (ISF) of living animals.
-
Animal Model: Transgenic mice that overproduce human Aβ, such as the PDAPP model, are used.
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region, such as the hippocampus.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid at a slow, constant flow rate. The dialysate, containing molecules from the ISF that have crossed the dialysis membrane, is collected at regular intervals (e.g., every 60 minutes).
-
Compound Administration: The test compound is administered to the animal (e.g., orally or via intraperitoneal injection).
-
Aβ Measurement: The concentration of Aβ40 and Aβ42 in the collected dialysate fractions is measured by highly sensitive ELISAs.
-
Data Analysis: The change in ISF Aβ levels over time following compound administration is analyzed to determine the in vivo efficacy and pharmacodynamics of the compound.
Conclusion
This compound represents a targeted approach to Alzheimer's disease therapy by selectively inhibiting the production of amyloid-beta peptides while sparing the critical Notch signaling pathway. This comparative guide highlights its distinct mechanism of action and provides a framework for its evaluation against other γ-secretase inhibitors and modulators. The detailed experimental protocols offer a foundation for researchers to further investigate this and similar compounds in the pursuit of effective treatments for Alzheimer's disease.
References
Validating ELN318463 Racemate: A Comparative Guide for Targeting Gamma-Secretase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ELN318463 racemate's performance against other gamma-secretase modulators and inhibitors. Supporting experimental data and detailed protocols are included to validate its use as a tool for investigating novel gamma-secretase targets.
ELN318463 is a potent, orally bioavailable, and brain-penetrant small molecule that acts as an amyloid precursor protein (APP) selective gamma-secretase inhibitor. Its racemate, this compound, is a valuable tool for studying the intricate mechanisms of gamma-secretase and its role in Alzheimer's disease pathogenesis. This guide delves into the experimental data supporting its use, compares it with other known gamma-secretase inhibitors and modulators, and provides detailed protocols for its characterization.
Performance Comparison of Gamma-Secretase Inhibitors and Modulators
The efficacy of gamma-secretase inhibitors and modulators is primarily assessed by their ability to reduce the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species, while minimizing effects on other gamma-secretase substrates like Notch. The following table summarizes the in vitro potency of ELN318463 and other well-characterized gamma-secretase inhibitors.
| Compound | Target | IC50/EC50 | Selectivity | Reference |
| ELN318463 | PS1 γ-secretase | 12 nM (EC50) | 51-fold selective for PS1 over PS2 | [1][2] |
| PS2 γ-secretase | 656 nM (EC50) | [1][2] | ||
| Aβ production vs. Notch signaling | 75- to 120-fold selective for Aβ | [1] | ||
| DAPT | γ-secretase | 10-100 nM (IC50 for Aβ and AICD in vitro) | Greater inhibition of Aβ than NICD at high concentrations | [3] |
| Semagacestat (LY450139) | γ-secretase | - | Broad-spectrum inhibitor | [4][5] |
| Avagacestat (BMS-708163) | γ-secretase | - | Notch-sparing | [6] |
| Compound E | γ-secretase | 0.3 nM (IC50 for Aβ), 1.7 nM (IC50 for NICD) | More potent in inhibiting Aβ than NICD | [3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of tool compounds. Below are protocols for key experiments used to characterize this compound and other gamma-secretase modulators.
In Vitro Gamma-Secretase Activity Assay
This assay measures the ability of a compound to inhibit the cleavage of a gamma-secretase substrate in a cell-free system.
Materials:
-
Cell line stably expressing human APP (e.g., U2OS-tGFP-APP-C99)[1]
-
Cell lysis buffer (e.g., 1% CHAPSO in HEPES buffer)
-
Recombinant C99-Flag substrate[3]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Reaction buffer
-
Fluorescent detection reagent (e.g., EDANS/DABCYL-conjugated substrate)[7]
-
96-well microplate
Procedure:
-
Cell Lysate Preparation:
-
Culture U2OS-tGFP-APP-C99 cells to confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in cell lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the solubilized gamma-secretase complex.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X reaction buffer.
-
Add the test compound at various concentrations.
-
Add 5 µL of the C99-Flag or fluorescent substrate.
-
Incubate the plate at 37°C for 1-4 hours in the dark.
-
-
Detection:
-
For fluorescent assays, read the plate on a fluorescent microplate reader (excitation: 335-355 nm, emission: 495-510 nm)[7].
-
For assays using C99-Flag, stop the reaction and analyze the products by Western blotting or ELISA for Aβ peptides.
-
Aβ Peptide Quantification by ELISA
This protocol details the measurement of Aβ40 and Aβ42 levels in cell culture supernatants.
Materials:
-
Cell culture supernatant from APP-expressing cells treated with test compounds.
-
Human Aβ40 and Aβ42 ELISA kits.
-
96-well plates pre-coated with capture antibody.
-
Detection antibody.
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution.
-
Wash buffer.
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
Centrifuge at 1000 x g for 20 minutes to remove cell debris[8].
-
-
ELISA Protocol (following manufacturer's instructions):
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate.
-
Incubate for 80 minutes at 37°C[8].
-
Wash the plate multiple times with wash buffer.
-
Add 100 µL of biotin-labeled detection antibody and incubate for 60 minutes at 37°C.
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP working solution and incubate for 50 minutes at 37°C[8].
-
Wash the plate.
-
Add 90 µL of TMB substrate and incubate in the dark for 20 minutes at 37°C[8].
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate Aβ concentrations based on the standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of gamma-secretase modulators.
Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound on gamma-secretase.
Notch signaling pathway and the differential effects of non-selective GSIs versus the APP-selective inhibitor this compound.
Experimental workflow for comparing gamma-secretase inhibitors.
References
- 1. innoprot.com [innoprot.com]
- 2. fn-test.com [fn-test.com]
- 3. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]
- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. immunomart.com [immunomart.com]
A Head-to-Head Comparison of ELN318463 Racemate and LY-411575: Two Distinct γ-Secretase Inhibitors
For researchers and professionals in drug development, the nuanced differences between therapeutic candidates can be pivotal. This guide provides an objective, data-driven comparison of two γ-secretase inhibitors: ELN318463 racemate and LY-411575. While both compounds target the same enzyme complex, their selectivity profiles and reported biological effects present distinct therapeutic possibilities and potential liabilities.
At a Glance: Key Quantitative Data
The following tables summarize the core quantitative data for this compound and LY-411575, offering a clear comparison of their potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 | Selectivity (Aβ vs. Notch) |
| LY-411575 | γ-Secretase | Membrane-based | 0.078 nM[1][2][3] | Not reported as selective |
| γ-Secretase | Cell-based | 0.082 nM[1][2][3] | Not reported as selective | |
| Notch S3 Cleavage | Cell-based | 0.39 nM[1][2][3] | Not reported as selective | |
| This compound | Aβ Production | Cell-based | Not explicitly stated | 75- to 120-fold for Aβ over Notch[4][5] |
| Notch Signaling | Cell-based | Not explicitly stated | 75- to 120-fold for Aβ over Notch[4][5] |
Table 2: Chemical and Physical Properties
| Property | This compound | LY-411575 |
| CAS Number | 851599-82-1[6][7][8] | 209984-57-6[9] |
| Molecular Formula | C19H20BrClN2O3S[6][7][8] | C26H23F2N3O4[9] |
| Molecular Weight | 471.8 g/mol [6][7][8] | 479.5 g/mol [9] |
Mechanism of Action and Signaling Pathways
Both this compound and LY-411575 function by inhibiting γ-secretase, a multi-subunit protease complex crucial for the processing of several transmembrane proteins, including the amyloid precursor protein (APP) and Notch receptors.
LY-411575 is a potent, non-selective γ-secretase inhibitor. This means it inhibits the cleavage of both APP, which leads to a reduction in amyloid-beta (Aβ) peptide production, and Notch, which can interfere with critical cell signaling pathways involved in cell fate decisions.
On the other hand, this compound is described as an APP-selective γ-secretase inhibitor.[4][5][10][11] This suggests a mechanism that preferentially inhibits the processing of APP over Notch, potentially offering a safer therapeutic window by minimizing Notch-related side effects.
Experimental Workflows
The characterization of these inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and biological effects.
Detailed Experimental Protocols
1. In Vitro γ-Secretase Inhibition Assay (Membrane-based)
-
Objective: To determine the direct inhibitory potency of the compounds on the isolated γ-secretase enzyme complex.
-
Methodology:
-
Membranes are prepared from cell lines overexpressing APP, such as HEK293 cells.
-
The membrane preparations, containing the active γ-secretase complex, are incubated with a recombinant APP C-terminal fragment substrate.
-
Varying concentrations of the inhibitor (e.g., LY-411575) are added to the reaction.
-
The reaction is incubated at 37°C for a defined period.
-
The amount of Aβ peptide produced is quantified using an ELISA or mass spectrometry.
-
IC50 values are calculated from the dose-response curves.[2][3]
-
2. Cell-based APP and Notch Cleavage Assays
-
Objective: To assess the potency and selectivity of inhibitors in a cellular context.
-
Methodology:
-
A stable cell line, such as CHO or HEK293, is engineered to co-express human APP and a Notch receptor construct (e.g., a version lacking the extracellular domain, NΔE).[3][4]
-
These cells may also contain a Notch-responsive reporter gene, such as luciferase.[4]
-
The cells are treated with a range of inhibitor concentrations for a specific duration (e.g., 4 hours).[2][3]
-
For Aβ quantification: The conditioned media is collected, and secreted Aβ levels are measured by ELISA.
-
For Notch cleavage: Cell lysates are prepared and analyzed by Western blot using an antibody specific to the cleaved, intracellular domain of Notch (NICD).[3] Alternatively, the activity of the reporter gene is measured.
-
IC50 values for the inhibition of both Aβ production and Notch signaling are determined to calculate the selectivity ratio.[4]
-
3. In Vivo Efficacy and Toxicity Assessment in Animal Models
-
Objective: To evaluate the ability of the inhibitors to reduce Aβ levels in the brain and to assess potential mechanism-based toxicities.
-
Methodology:
-
Transgenic mouse models of Alzheimer's disease (e.g., TgCRND8 or APP:PS1) and wild-type mice are used.[4][12][13][14]
-
The compound is administered orally or via another relevant route for a defined period (e.g., single dose or chronic treatment for several days or weeks).[12][13][14]
-
At the end of the treatment period, brain and plasma samples are collected.
-
Aβ levels in the brain (both soluble and insoluble fractions) and plasma are quantified by ELISA.[14]
-
For toxicity assessment, tissues such as the thymus and intestine are collected for histological analysis to look for changes indicative of Notch inhibition, such as altered lymphocyte development or goblet cell hyperplasia.[12][13]
-
In Vivo Effects: Efficacy vs. Side Effects
LY-411575: Chronic administration in mice has been shown to effectively reduce brain Aβ levels.[12][13] However, consistent with its non-selective profile, these studies also reported significant side effects related to Notch inhibition. These include impaired lymphocyte development in the thymus and goblet cell hyperplasia in the intestine.[12][13] These findings highlight the potential challenges of using non-selective γ-secretase inhibitors for chronic treatment.
This compound: As an APP-selective inhibitor, it was developed to mitigate the Notch-related side effects.[4] Studies have shown that it can reduce brain Aβ levels in mice. One study noted discordant efficacy in reducing brain Aβ between a transgenic model (PDAPP) and wild-type mice, an effect not observed with a similar compound, ELN475516.[4][5] The rationale behind developing such selective inhibitors is to achieve a therapeutic reduction in Aβ without the dose-limiting toxicities associated with blocking Notch signaling.
Conclusion
The head-to-head comparison of this compound and LY-411575 illuminates a critical divergence in the strategy for targeting γ-secretase. LY-411575 represents a highly potent, first-generation approach where efficacy in Aβ reduction is accompanied by significant mechanism-based toxicity due to Notch inhibition. In contrast, this compound exemplifies a second-generation, selectivity-driven approach, aiming to uncouple the desired therapeutic effect on APP processing from the undesirable effects on Notch signaling. For researchers in the field, the choice between such compounds depends on the specific research question: LY-411575 serves as a powerful tool for studying the broad consequences of γ-secretase inhibition, while this compound is more suited for investigating the therapeutic potential of selectively targeting the amyloidogenic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LY-411575 | Apoptosis | Gamma-secretase | TargetMol [targetmol.com]
- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. echemi.com [echemi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound Bioactivity,Chemical Properties,Storage & Solubility Information Pathways-PeptideDB [peptidedb.com]
- 11. tebubio.com [tebubio.com]
- 12. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic treatment with the gamma-secretase inhibitor LY-411575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation | AlzPED [alzped.nia.nih.gov]
- 14. Existing plaques and neuritic abnormalities in APP:PS1 mice are not affected by administration of the gamma-secretase inhibitor LY-411575 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ELN318463 racemate
Disclaimer: No specific Safety Data Sheet (SDS) for ELN318463 racemate was publicly available at the time of this writing. The following guidance is based on best practices for handling potent, novel chemical compounds in a research and development setting.[1][2] It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with ELN31846-3 racemate. The primary objective is to ensure the safety of laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure.[3] A risk assessment should be performed to determine the specific PPE required for the planned procedures.[4][5]
Minimum PPE Requirements:
| PPE Category | Specification | Purpose |
| Body Protection | Laboratory Coat (flame-retardant if working with flammable solvents) | Protects skin and personal clothing from splashes and contamination.[5][6] |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 certified) | Minimum protection against flying particles.[4][7] |
| Chemical splash goggles | Required when there is a risk of chemical splashes.[6][7] | |
| Face shield (worn over goggles) | Recommended for procedures with a high risk of splashing or when handling larger quantities.[6][7] | |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental contact.[4][7] Double-gloving is recommended for enhanced protection. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of airborne particles or vapors.[8][9] |
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is critical to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) within the fume hood.
-
Don all required PPE before entering the designated work area.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within the fume hood to minimize inhalation risk.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Carefully transfer the desired amount of the compound.
-
Close the primary container immediately after use.
-
-
Solution Preparation:
-
Add solvent to the solid in a closed or capped container.
-
If sonication is required, ensure the container is sealed to prevent aerosol generation.
-
-
Post-Handling:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Caption: PPE Workflow for Handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | - All disposable items contaminated with this compound (e.g., gloves, weigh paper, absorbent liners) must be placed in a dedicated, labeled hazardous waste container.[1] |
| Liquid Waste | - Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. |
| - Do not dispose of chemical waste down the sanitary sewer unless explicitly permitted by your institution's EHS for non-hazardous materials.[11] | |
| Sharps Waste | - Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
Decontamination:
-
All non-disposable equipment, such as glassware and spatulas, should be decontaminated. This may involve rinsing with a suitable solvent, followed by a thorough washing. Rinsate should be collected as hazardous waste.
-
Work surfaces within the fume hood should be wiped down with an appropriate deactivating agent or solvent.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Spill: In case of a spill, evacuate the area and alert your supervisor and EHS department. If the spill is small and you are trained to do so, use a chemical spill kit to contain and clean up the material, wearing appropriate PPE. All cleanup materials must be disposed of as hazardous waste.[12]
By adhering to these safety and logistical guidelines, researchers can handle this compound in a manner that prioritizes personal safety and environmental responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. nationallaboratorysales.com [nationallaboratorysales.com]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
